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LRRKtide

Cat. No.: B12380382
M. Wt: 1931.3 g/mol
InChI Key: MBUGSPDELVYCJP-JVMUIATRSA-N
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Description

LRRKtide is a useful research compound. Its molecular formula is C83H147N31O22 and its molecular weight is 1931.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H147N31O22 B12380382 LRRKtide

Properties

Molecular Formula

C83H147N31O22

Molecular Weight

1931.3 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C83H147N31O22/c1-8-44(6)64(77(133)107-53(22-16-36-100-83(95)96)70(126)108-55(79(135)136)28-30-61(88)118)113-73(129)54(27-29-60(87)117)106-69(125)52(21-15-35-99-82(93)94)105-74(130)57(38-43(4)5)112-78(134)65(45(7)115)114-72(128)51(19-10-12-32-85)104-75(131)58(39-46-23-25-47(116)26-24-46)110-71(127)50(18-9-11-31-84)103-76(132)59(40-63(120)121)111-68(124)49(20-14-34-98-81(91)92)102-62(119)41-101-67(123)56(37-42(2)3)109-66(122)48(86)17-13-33-97-80(89)90/h23-26,42-45,48-59,64-65,115-116H,8-22,27-41,84-86H2,1-7H3,(H2,87,117)(H2,88,118)(H,101,123)(H,102,119)(H,103,132)(H,104,131)(H,105,130)(H,106,125)(H,107,133)(H,108,126)(H,109,122)(H,110,127)(H,111,124)(H,112,134)(H,113,129)(H,114,128)(H,120,121)(H,135,136)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1

InChI Key

MBUGSPDELVYCJP-JVMUIATRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

LRRKtide Peptide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRRKtide is a synthetic peptide widely utilized as a substrate for Leucine-Rich Repeat Kinase 2 (LRRK2), a crucial enzyme implicated in both familial and sporadic cases of Parkinson's disease. Derived from the sequence of moesin, a member of the ezrin/radixin/moesin (ERM) family of proteins, this compound provides a specific and reliable tool for assaying LRRK2 kinase activity. Its use has been instrumental in elucidating the enzymatic function of LRRK2 and in the screening and development of potential therapeutic inhibitors. This guide provides an in-depth overview of this compound, including its biochemical properties, its application in kinase assays, and its role in understanding LRRK2-mediated signaling pathways.

Core Properties of this compound

This compound is a 15-amino-acid peptide with the sequence Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln (RLGRDKYKTLRQIRQ).[1][2][3] This sequence is derived from the T-loop of the kinase domain of moesin (amino acids 539-553), specifically encompassing the threonine 558 (Thr558) residue, which is the primary phosphorylation site for LRRK2.[1][4] The phosphorylation of this threonine residue by LRRK2 is a key event in assays designed to measure the enzyme's activity.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for LRRK2 has been characterized by determining its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values are essential for designing and interpreting kinase assays.

SubstrateLRRK2 VariantKm (μM)Vmax (units/mg)Reference
This compoundWild-type20014[5]
NictideG2019S1025[5]

Nictide (RLGWWRFYTLRRARQGNTKQR) is an optimized LRRK2 substrate with a lower Km and higher Vmax, indicating a higher affinity and turnover rate by the enzyme.[5]

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, placing it at a critical juncture of cellular signaling. The kinase activity of LRRK2 is believed to be central to its pathogenic effects. LRRK2 is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A simplified representation of a key LRRK2 signaling pathway is depicted below.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream_Kinases Upstream Kinases (e.g., IKK, CK1α) LRRK2_Inactive LRRK2 (Inactive) Upstream_Kinases->LRRK2_Inactive Phosphorylation Phosphatases Phosphatases (e.g., PP1) LRRK2_Active LRRK2 (Active) (GTP-bound/Phosphorylated) Phosphatases->LRRK2_Active Dephosphorylation LRRK2_Inactive->LRRK2_Active GTP Binding Autophosphorylation LRRK2_Active->LRRK2_Inactive GTP Hydrolysis Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Cytoskeletal_Dynamics Cytoskeletal Alterations LRRK2_Active->Cytoskeletal_Dynamics Impacts Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Dysfunctional Autophagy Phospho_Rab->Autophagy

Caption: LRRK2 signaling pathway.

Experimental Protocol: In Vitro LRRK2 Kinase Assay Using this compound

This protocol outlines a standard in vitro kinase assay to measure the activity of recombinant LRRK2 using this compound as a substrate. The assay is based on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the threonine residue of this compound.

Materials and Reagents
  • Recombinant LRRK2 (e.g., GST-tagged)

  • This compound peptide

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mM DTT

  • ATP (10 mM stock)

  • Trichloroacetic acid (TCA, 25% w/v)

  • Phosphocellulose paper (e.g., P81)

  • Scintillation counter and vials

  • Phosphoric acid (0.75%)

Experimental Workflow

LRRK2_Kinase_Assay_Workflow Start Start Assay Prepare_Reaction_Mix Prepare Kinase Reaction Mix (Buffer, this compound, MgCl2, DTT) Start->Prepare_Reaction_Mix Add_LRRK2 Add Recombinant LRRK2 Enzyme Prepare_Reaction_Mix->Add_LRRK2 Initiate_Reaction Initiate Reaction with [γ-³²P]ATP and cold ATP Add_LRRK2->Initiate_Reaction Incubate Incubate at 30°C for 30 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot onto P81 paper) Incubate->Stop_Reaction Wash_Paper Wash P81 Paper (0.75% Phosphoric Acid) Stop_Reaction->Wash_Paper Dry_Paper Air Dry Paper Wash_Paper->Dry_Paper Quantify Quantify Radioactivity (Scintillation Counting) Dry_Paper->Quantify End End Quantify->End

Caption: LRRK2 kinase assay workflow.

Procedure
  • Prepare the Kinase Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture for each sample on ice. For a final volume of 25 µL, combine:

      • 5 µL of 5X Kinase Assay Buffer

      • 2.5 µL of 10X this compound stock (final concentration will vary, typically around the Km value)

      • Water to a volume of 20 µL

  • Add LRRK2 Enzyme:

    • Add a predetermined amount of recombinant LRRK2 (e.g., 50 ng) to the reaction mixture. The optimal amount should be determined empirically.

  • Initiate the Kinase Reaction:

    • Initiate the reaction by adding 5 µL of an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP. The final concentration of ATP is typically 100 µM, with a specific radioactivity of approximately 500-1000 cpm/pmol.

  • Incubation:

    • Incubate the reaction tubes at 30°C for a set period, typically 20-30 minutes. The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing:

    • Immediately place the P81 paper squares in a beaker containing 0.75% phosphoric acid.

    • Wash the papers three times for 5-10 minutes each with gentle agitation in fresh 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to facilitate drying.

  • Quantification:

    • Allow the P81 papers to air dry completely.

    • Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of LRRK2 in pmol/min/mg based on the cpm counts, the specific activity of the [γ-³²P]ATP, the amount of enzyme used, and the incubation time.

Conclusion

This compound peptide is an indispensable tool for the study of LRRK2 kinase activity. Its well-characterized properties and its utility in robust and reproducible kinase assays have significantly advanced our understanding of LRRK2's role in cellular physiology and in the pathogenesis of Parkinson's disease. The methodologies and data presented in this guide are intended to provide researchers with a solid foundation for incorporating this compound into their experimental workflows for investigating LRRK2 function and for the discovery of novel therapeutic agents.

References

LRRKtide as a Substrate for LRRK2 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of LRRKtide, a widely utilized peptide substrate for Leucine-rich repeat kinase 2 (LRRK2). This document details the characteristics of this compound, its kinetic parameters in LRRK2 kinase assays, and step-by-step experimental protocols. Furthermore, it visualizes the core signaling pathway of LRRK2 and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers investigating LRRK2 kinase activity in the context of Parkinson's disease and other associated pathologies.

Introduction to LRRK2 and the this compound Substrate

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.[1][2] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[3][4] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to an increase in LRRK2 kinase activity, suggesting that aberrant phosphorylation of downstream substrates is a key pathogenic event.[5][6] Consequently, the kinase activity of LRRK2 is a major focus of research and a primary target for therapeutic intervention.

To facilitate the study of LRRK2 kinase activity, a number of in vitro assays have been developed. These assays often rely on synthetic peptide substrates that can be efficiently phosphorylated by LRRK2. This compound is one such artificial substrate that has gained widespread use in the field.[1][7]

This compound Profile:

  • Sequence: RLGRDKYKTLRQIRQ[4]

  • Origin: The sequence of this compound is derived from the ERM (ezrin, radixin, moesin) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[1]

Quantitative Data: Kinetic Parameters of LRRK2 with this compound

The efficiency of LRRK2-mediated phosphorylation of this compound has been quantified through kinetic studies. These analyses are crucial for comparing the activity of wild-type and mutant forms of LRRK2 and for assessing the potency of potential inhibitors. The key kinetic parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat) or maximal velocity (Vmax).

LRRK2 VariantKm for this compound (μM)kcat (min-1)ATP Km,app (μM)Reference
Truncated Wild-Type554 ± 1870.31 ± 0.0677 ± 19[8]
Truncated G2019S Mutant470 ± 1040.87 ± 0.04161 ± 38[8]
Wild-Type--57[9]
G2019S Mutant--134[9]

LRRK2 Signaling Pathway and Experimental Workflow

To understand the context in which this compound is used, it is important to visualize the broader signaling pathway of LRRK2 and the typical workflow of a kinase assay.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Upstream Signals Upstream Signals GTP/GDP Exchange GTP/GDP Exchange Upstream Signals->GTP/GDP Exchange LRRK2 LRRK2 (GTPase & Kinase Domains) GTP/GDP Exchange->LRRK2 Activates GTPase Domain Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Autophagy Autophagy LRRK2->Autophagy Phospho-LRRKtide Phospho-LRRKtide LRRK2->Phospho-LRRKtide Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking This compound This compound (Artificial Substrate) ATP ATP ADP ADP LRRK2_Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Prepare Kinase Buffer Prepare Kinase Buffer Dilute LRRK2 Enzyme Dilute LRRK2 Enzyme Prepare Kinase Buffer->Dilute LRRK2 Enzyme Prepare Substrate/ATP Mix Prepare this compound/ATP Mix Prepare Kinase Buffer->Prepare Substrate/ATP Mix Combine Reagents Combine LRRK2, This compound, and ATP Dilute LRRK2 Enzyme->Combine Reagents Prepare Substrate/ATP Mix->Combine Reagents Incubate Incubate at Room Temperature Combine Reagents->Incubate Add Detection Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add Detection Reagent Measure Signal Measure Luminescence or Radioactivity Add Detection Reagent->Measure Signal

References

The Discovery and Development of LRRKtide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on a Core Tool for Leucine-Rich Repeat Kinase 2 (LRRK2) Research

This technical guide provides a comprehensive overview of the discovery, development, and application of LRRKtide, a pivotal peptide substrate for Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of LRRK2, a kinase implicated in Parkinson's disease and other neurodegenerative disorders.

Introduction to this compound

This compound is a synthetic peptide designed as a specific and efficient substrate for LRRK2 kinase activity assays. Its development was a significant step forward in enabling the quantitative analysis of LRRK2 enzymatic function and the screening of potential inhibitors.

Amino Acid Sequence: RLGRDKYKTLRQIRQ

This compound's sequence is derived from the ERM (ezrin, radixin, moesin) protein family, specifically from a conserved phosphorylation site. LRRK2 phosphorylates this compound at a specific threonine residue within this sequence, providing a measurable output for kinase activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of LRRK2 with this compound and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of LRRK2 with this compound
ParameterValueLRRK2 VariantNotes
Km~200 - 500 µMWild-TypeThe Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.
VmaxVariableWild-TypeThe maximum reaction velocity, dependent on enzyme concentration and assay conditions.
kcat0.2 ± 0.02 s-1Wild-TypeThe turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Table 2: IC50 Values of LRRK2 Inhibitors Determined Using this compound Assay
InhibitorIC50 (nM)LRRK2 VariantAssay Type
LRRK2-IN-113Wild-TypeRadioactive
LRRK2-IN-16G2019SRadioactive
GSK2578215A10.9Wild-TypeBiochemical
GSK2578215A8.9G2019SBiochemical
MLi-20.76G2019STR-FRET
Sunitinib~19G2019SNot Specified
Y-276321000G2019SRadioactive
H-1152150G2019SRadioactive

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various published methods and should be optimized for specific laboratory conditions.

Radioactive LRRK2 Kinase Assay

This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into this compound.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or mutant)

  • This compound peptide

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme (e.g., 10 nM final concentration) and this compound (at a concentration around its Km, e.g., 200 µM) in kinase assay buffer.

  • To test inhibitors, pre-incubate the enzyme with the compound for a specified time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (e.g., 0.1 mM, ~500-1000 cpm/pmol) to the reaction mixture.

  • Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively in 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity by Cerenkov counting using a scintillation counter.

ADP-Glo™ Luminescent Kinase Assay

This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 384-well plate by adding the LRRK2 enzyme, this compound (e.g., 0.2 µg/µl), and ATP to the kinase buffer.[1]

  • For inhibitor studies, add the test compounds to the wells.

  • Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[1]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus the kinase activity.

Mass Spectrometry-Based LRRK2 Kinase Assay

This label-free method directly measures the phosphorylation of this compound.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide

  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP, 2.5 mM MgCl₂)

  • ATP

  • Mass Spectrometry-compatible stop solution (e.g., 0.1% formic acid in dH₂O)

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a reaction mixture containing LRRK2 (e.g., 50 nM) and this compound (e.g., 5 µM) in the kinase reaction buffer.[2]

  • Initiate the reaction by adding ATP (e.g., 2 mM).[3]

  • Incubate the reaction at room temperature for a defined period (e.g., 3 hours).[2]

  • Stop the reaction by adding the mass spectrometry-compatible stop solution.[2]

  • Analyze the sample by mass spectrometry to determine the ratio of phosphorylated this compound to unphosphorylated this compound.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates the central role of LRRK2 in cellular signaling, including its upstream activators and downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Modulates PPM1H PPM1H (Phosphatase) PPM1H->LRRK2 Dephosphorylates (Inactivates) LRRK2_active LRRK2 (Active) LRRK2->LRRK2_active Autophosphorylation RabGTPases Rab GTPases (Rab8, Rab10, etc.) LRRK2_active->RabGTPases Phosphorylates EndophilinA Endophilin A LRRK2_active->EndophilinA Phosphorylates ActinCytoskeleton Actin Cytoskeleton LRRK2_active->ActinCytoskeleton Regulates Autophagy Autophagy LRRK2_active->Autophagy Modulates VesicleTrafficking Vesicle Trafficking RabGTPases->VesicleTrafficking Regulates EndophilinA->VesicleTrafficking Regulates LRRK2_Inhibition_Workflow start Start prep_reagents Prepare Reagents (LRRK2, this compound, Buffer, ATP) start->prep_reagents prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor pre_incubation Pre-incubate LRRK2 with Inhibitor prep_reagents->pre_incubation prep_inhibitor->pre_incubation initiate_reaction Initiate Kinase Reaction (Add ATP/LRRKtide Mix) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction detection Detect Phosphorylation (Radioactivity, Luminescence, MS) terminate_reaction->detection data_analysis Data Analysis (IC50 Curve Generation) detection->data_analysis end End data_analysis->end LRRKtide_Development_Logic lrrk2_discovery Discovery of LRRK2 and its link to Parkinson's Disease need_for_assay Need for a robust LRRK2 kinase assay lrrk2_discovery->need_for_assay substrate_search Search for a suitable LRRK2 substrate need_for_assay->substrate_search erm_identification Identification of ERM proteins as potential substrates substrate_search->erm_identification lrrktide_design Design of this compound peptide based on ERM sequence erm_identification->lrrktide_design lrrktide_synthesis Synthesis and Purification of this compound lrrktide_design->lrrktide_synthesis assay_development Development of this compound-based kinase assays lrrktide_synthesis->assay_development application Application in HTS for LRRK2 inhibitors and basic research assay_development->application

References

LRRKtide and Its Nexus with Parkinson's Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Peptide Substrate in LRRK2 Kinase Activity and its Implications for Drug Discovery

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The LRRK2 protein possesses kinase activity, and pathogenic mutations, such as the prevalent G2019S substitution, have been shown to enhance this activity, suggesting that kinase inhibition is a promising therapeutic strategy.[3][4][5] Central to the study of LRRK2 kinase function and the screening of its inhibitors is the use of specific substrates. LRRKtide, a synthetic peptide, has emerged as a widely utilized tool in this context. This technical guide provides a comprehensive overview of this compound, its biochemical properties, its role in assays measuring LRRK2 activity, and its broader connection to the pathophysiology of Parkinson's disease.

This compound: A Substrate Derived from ERM Proteins

This compound is a peptide substrate whose sequence is derived from the ezrin/radixin/moesin (ERM) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[6][7] Specifically, the this compound sequence corresponds to amino acids 561-573 of ezrin, 558-570 of radixin, and 539-553 of moesin.[6][7] LRRK2 phosphorylates this compound at a conserved threonine residue, equivalent to Thr558 in moesin.[6][7][8]

Table 1: this compound Sequence and Properties

PropertyDescription
Sequence RLGRDKYKTLRQIRQ[6]
Phosphorylation Site Threonine (Thr)[4][6]
Source Derived from Ezrin/Radixin/Moesin (ERM) proteins[6][7]

Quantitative Analysis of this compound Phosphorylation by LRRK2

The interaction between LRRK2 and this compound has been characterized through kinetic studies, providing valuable quantitative data for researchers. These parameters are crucial for designing robust kinase assays and for comparing the efficiency of LRRK2 phosphorylation of different substrates.

Table 2: Kinetic Parameters of LRRK2 Phosphorylation of this compound and a More Optimized Substrate, Nictide

SubstrateLRRK2 VariantKm (μM)Vmax (units/mg)Reference
This compoundWild-type20014[4]
NictideG2019S~10~25[4][9]

Note: Nictide was developed as an optimized peptide substrate with a 20-fold lower Km and nearly 2-fold higher Vmax compared to this compound, making it a more efficient substrate for LRRK2 kinase assays.[4][9]

Experimental Protocols for Measuring LRRK2 Kinase Activity Using this compound

A variety of experimental protocols have been developed to measure the kinase activity of LRRK2 using this compound as a substrate. These assays are fundamental for basic research into LRRK2 function and for high-throughput screening of potential LRRK2 inhibitors.

In Vitro Radiometric Kinase Assay

This classic method involves the use of radiolabeled ATP to quantify the incorporation of phosphate into the this compound substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant LRRK2 enzyme, this compound peptide, kinase buffer (typically containing MgCl2 and DTT), and [γ-³²P]ATP.[10][11]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).[11]

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.[4]

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter. The signal is directly proportional to the kinase activity.

ELISA-Based Kinase Assay

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a non-radioactive, high-throughput alternative for measuring LRRK2 activity.

Protocol:

  • Plate Coating: Coat a microplate with a capture antibody specific for LRRK2.

  • Enzyme Capture: Add cell lysates or purified LRRK2 to the wells to allow the antibody to capture the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding a cocktail containing this compound and ATP to the wells.

  • Detection: After incubation, detect the phosphorylated this compound using a phospho-specific antibody that recognizes the phosphorylated threonine on this compound.[12]

  • Signal Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate to generate a detectable signal that is proportional to the amount of phosphorylated this compound.[12]

TR-FRET Based Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous assays well-suited for high-throughput screening.[13][14]

Protocol:

  • Reaction Components: The assay mixture includes LRRK2, this compound (often biotinylated), ATP, and two fluorescently labeled detection reagents: a europium-labeled anti-phospho-LRRKtide antibody and a streptavidin-allophycocyanin (APC) conjugate.

  • Kinase Reaction and Detection: In the presence of active LRRK2, this compound is phosphorylated. The phospho-specific antibody binds to the phosphorylated this compound, and the streptavidin-APC binds to the biotinylated peptide, bringing the europium donor and APC acceptor fluorophores into close proximity.

  • FRET Signal: Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. The intensity of the FRET signal is directly proportional to the level of this compound phosphorylation.

Signaling Pathways and Logical Relationships

LRRK2 Signaling Pathway

Mutations in LRRK2 are linked to Parkinson's disease, with evidence suggesting that the kinase activity of LRRK2 is central to its pathogenic effects.[3][15][16] LRRK2 has been shown to phosphorylate a number of substrates in vitro, including this compound, and more physiologically relevant substrates such as a subset of Rab GTPases.[17][18] The phosphorylation of these substrates can impact various cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[17]

LRRK2_Signaling_Pathway LRRK2_mutations LRRK2 Mutations (e.g., G2019S) LRRK2_kinase_activity Increased LRRK2 Kinase Activity LRRK2_mutations->LRRK2_kinase_activity leads to Rab_GTPases Rab GTPases LRRK2_kinase_activity->Rab_GTPases phosphorylates This compound This compound (in vitro) LRRK2_kinase_activity->this compound phosphorylates Vesicular_trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Autophagy Impaired Autophagy Rab_GTPases->Autophagy Neuronal_dysfunction Neuronal Dysfunction & Degeneration Vesicular_trafficking->Neuronal_dysfunction Autophagy->Neuronal_dysfunction PD_Pathology Parkinson's Disease Pathology Neuronal_dysfunction->PD_Pathology

Caption: LRRK2 signaling in Parkinson's disease.

Experimental Workflow for LRRK2 Kinase Assay

The following diagram illustrates a typical workflow for an in vitro LRRK2 kinase assay using this compound as a substrate, a common procedure in both academic and industrial research settings for studying LRRK2 function and for screening potential therapeutic compounds.

Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction_mix Prepare Reaction Mix: - LRRK2 Enzyme - this compound Substrate - Kinase Buffer Start->Reaction_mix Add_ATP Add [γ-³²P]ATP or cold ATP Reaction_mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Detect_phos Detect Phosphorylation (e.g., P81 paper, ELISA, TR-FRET) Stop_reaction->Detect_phos Analyze_data Data Analysis Detect_phos->Analyze_data End End: Determine Kinase Activity Analyze_data->End

Caption: Workflow of an LRRK2 kinase assay.

Logical Relationship: LRRK2 Activity, this compound, and PD

This diagram outlines the logical framework connecting fundamental research on LRRK2 kinase activity, using tools like this compound, to the development of therapeutic strategies for Parkinson's disease.

Logical_Relationship LRRK2_hyperactivity LRRK2 Kinase Hyperactivity in PD Assay_dev Assay Development LRRK2_hyperactivity->Assay_dev drives LRRKtide_sub Use of this compound as a Substrate Assay_dev->LRRKtide_sub utilizes Inhibitor_screen High-Throughput Inhibitor Screening LRRKtide_sub->Inhibitor_screen enables Lead_opt Lead Optimization Inhibitor_screen->Lead_opt identifies Clinical_trials Clinical Trials Lead_opt->Clinical_trials leads to PD_therapy Potential PD Therapy Clinical_trials->PD_therapy evaluates

Caption: From this compound to potential PD therapies.

Conclusion

This compound has proven to be an invaluable tool for dissecting the kinase activity of LRRK2 and for the discovery of its inhibitors. While more physiological substrates such as Rab GTPases are now at the forefront of in vivo studies, this compound-based assays remain a cornerstone of in vitro characterization and high-throughput screening efforts. A thorough understanding of the properties of this compound and the methodologies for its use, as outlined in this guide, is essential for researchers and drug development professionals working to unravel the complexities of LRRK2 in Parkinson's disease and to develop novel therapeutic interventions. The ongoing clinical trials of LRRK2 inhibitors are a testament to the foundational research that was, in part, made possible by the use of tools like this compound.[19][20]

References

LRRKtide Peptide: A Technical Guide to its Origin, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LRRKtide is a synthetic peptide widely utilized as a substrate for in vitro kinase assays of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase implicated in the pathogenesis of Parkinson's disease. This guide provides a comprehensive overview of this compound, detailing its molecular origins, the chemical processes for its synthesis, and its application in quantifying LRRK2 kinase activity. We present its physicochemical properties, comparative kinetic data, and detailed experimental protocols for its synthesis and use. Furthermore, this document contextualizes this compound's role as a research tool in relation to the physiological substrates of LRRK2, primarily Rab GTPases, offering a clear perspective on its utility and limitations in LRRK2-related drug discovery and basic research.

Origin and Discovery of this compound

The this compound peptide is not a naturally occurring protein but is a rationally designed substrate. Its sequence, RLGRDKYKTLRQIRQ , was derived from the C-terminal region of the ERM (Ezrin-Radixin-Moesin) protein family.[1][2][3] Specifically, this 15-amino-acid sequence corresponds to:

  • Human Ezrin (amino acids 561-573)

  • Human Radixin (amino acids 558-570)

  • Human Moesin (amino acids 539-553)

ERM proteins are involved in linking the actin cytoskeleton to the plasma membrane.[2][3][4] They were among the first proteins identified as potential substrates for LRRK2. LRRK2 was found to phosphorylate a specific threonine residue within this conserved sequence (equivalent to Thr558 in moesin), making this peptide fragment an ideal candidate for a specific, reproducible substrate for in vitro kinase assays.[3][4][5] While it has proven to be a valuable tool, subsequent research has identified Rab GTPases as the primary physiological substrates of LRRK2 in cellular contexts.[6][7][8]

Data Presentation: Physicochemical and Kinetic Properties

Quantitative data for this compound and a notable, improved successor, Nictide, are summarized below for direct comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Sequence H-Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln-OH[2]
One-Letter Code RLGRDKYKTLRQIRQ[1][2]
Molecular Formula C₈₃H₁₄₇N₃₁O₂₂[2]
Molecular Weight ~1931.28 g/mol [1][2]
Purity (Typical) ≥95% (commonly >97% by HPLC)[1]
Phosphorylation Site Threonine at position 9 (Thr⁹)[3][4]
Appearance Lyophilized white powder[1]
Solubility Soluble in dilute acidic solutions or water[2]
Table 2: Comparative Kinase Assay Substrate Kinetics (LRRK2 G2019S Mutant)
SubstrateSequenceKₘ (μM)Relative VₘₐₓKey FindingSource
This compound RLGRDKYKTLRQIRQ~250-500~1.0Standard baseline substrate.[5]
Nictide RLGWWRFYTLRRARQGNTKQR~13~1.720-fold lower Kₘ and higher Vₘₐₓ than this compound, representing a significantly improved substrate.[5]

Experimental Protocols

Chemical Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using standard automated or manual Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized but detailed protocol.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid). This compound is typically synthesized with a C-terminal amide.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Pbf for Arg, Boc for Lys, tBu for Asp/Gln/Thr/Tyr).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU/HOAt.

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Methodology:

  • Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[9]

  • First Amino Acid Loading (if starting with unloaded resin):

    • Couple the C-terminal amino acid (Fmoc-Gln(Trt)-OH) to the resin using a coupling reagent mixture.

    • Wash the resin thoroughly with DMF and DCM.

    • Cap any unreacted sites using an acetic anhydride solution.

  • Peptide Chain Elongation (Iterative Cycle): For each subsequent amino acid, perform the following cycle from C-terminus to N-terminus (Gln to Arg):

    • a. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-20 minutes.[10] Wash the resin extensively with DMF to remove all traces of piperidine.

    • b. Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-4 equivalents), HBTU/HOBt (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for several minutes.

    • c. Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[6]

    • d. Washing: Wash the resin thoroughly with DMF and IPA to remove excess reagents and byproducts. A Kaiser test can be performed to ensure complete coupling before proceeding to the next cycle.[4]

  • Final Deprotection: After the final amino acid (Fmoc-Arg(Pbf)-OH) is coupled, perform a final Fmoc deprotection step as described in 3a.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet several times with cold ether.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the final product via mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain a white powder.

LRRK2 In Vitro Kinase Assay

This protocol describes a standard radioactive kinase assay to measure the phosphorylation of this compound by LRRK2.

Materials:

  • Enzyme: Purified recombinant LRRK2 (wild-type or mutant, e.g., G2019S).

  • Substrate: this compound peptide.

  • Kinase Buffer (10x): e.g., 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • ATP: A stock solution of non-radioactive ("cold") ATP and a stock of [γ-³²P]ATP.

  • Reaction Stop Solution: Phosphoric acid or EDTA solution.

  • Detection: P81 phosphocellulose paper, scintillation counter.

Methodology:

  • Reaction Master Mix Preparation: On ice, prepare a master mix containing kinase buffer, water, and any other required components (e.g., BSA, inhibitors for control wells).

  • Reaction Setup: In individual microcentrifuge tubes, add the following on ice:

    • Master Mix.

    • This compound substrate solution (to a final concentration typically in the range of 100-500 µM).

    • Purified LRRK2 enzyme (e.g., 10-20 nM final concentration).

  • Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (a combination of cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity). A typical final ATP concentration is 100 µM.[11]

  • Incubation: Incubate the reactions at 30°C for a set period (e.g., 20-60 minutes), ensuring the reaction stays within the linear range of phosphate incorporation.

  • Stop Reaction: Terminate the reaction by adding a stop solution or by spotting a portion of the reaction mixture directly onto P81 phosphocellulose paper.

  • Separation of Unincorporated ATP:

    • Place the P81 papers in a beaker and wash them three to four times with 0.75% phosphoric acid for 5 minutes per wash. This removes the free [γ-³²P]ATP, while the phosphorylated this compound remains bound to the paper.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials.

    • Add scintillation fluid and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.[2]

  • Data Analysis: Calculate the kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme, by correlating the measured CPM to the specific activity of the [γ-³²P]ATP used in the assay.

Mandatory Visualizations

LRRK2 Signaling and Assay Context

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Enzyme cluster_downstream Physiological Substrates cluster_assay In Vitro Kinase Assay Rab29 Rab29 LRRK2 LRRK2 (GTPase & Kinase Domains) Rab29->LRRK2 Recruits & Activates VPS35 VPS35 VPS35->LRRK2 Recruits & Activates Rab8A Rab8A LRRK2->Rab8A Phosphorylates (Thr/Ser in Switch-II) Rab10 Rab10 LRRK2->Rab10 Phosphorylates (Thr/Ser in Switch-II) Rab12 Rab12 LRRK2->Rab12 Phosphorylates (Thr/Ser in Switch-II) Rabs_etc Other Rabs... LRRK2->Rabs_etc Phosphorylates (Thr/Ser in Switch-II) ADP ADP + ³²P-LRRKtide LRRK2->ADP This compound This compound (Artificial Substrate) This compound->ADP Phosphorylated by LRRK2 ATP [γ-³²P]ATP ATP->ADP SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Next Amino Acid (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/IPA) coupling->wash2 check Kaiser Test: Coupling Complete? wash2->check check->deprotection No (Recouple or proceed with caution) check->deprotection Yes (More AA to add) final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) check->final_cleavage Yes (Final AA) purify Purify via HPLC & Lyophilize final_cleavage->purify Kinase_Assay_Workflow start Prepare Reaction Mix on Ice (Buffer, LRRK2, this compound) initiate Initiate Reaction (Add [γ-³²P]ATP) start->initiate incubate Incubate at 30°C (20-60 min) initiate->incubate stop Stop Reaction (Spot on P81 Paper) incubate->stop wash Wash P81 Paper (Phosphoric Acid) stop->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Calculate Specific Activity) quantify->analyze

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the LRRK2 Substrate Recognition Motif in LRRKtide

This technical guide provides a comprehensive overview of the Leucine-Rich Repeat Kinase 2 (LRRK2) substrate recognition motif, with a specific focus on the widely used model peptide substrate, this compound. Understanding the molecular determinants of LRRK2 substrate phosphorylation is critical for elucidating its physiological and pathological roles, particularly in Parkinson's Disease (PD), and for the development of targeted therapeutics.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2][3] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease.[1][4][5] The most common pathogenic mutation, G2019S, leads to an increase in kinase activity, suggesting that hyperphosphorylation of LRRK2 substrates contributes to neurodegeneration.[4][6]

To study LRRK2's kinase activity and identify inhibitors, a robust model substrate is essential. This compound, a peptide derived from the ERM (ezrin, radixin, moesin) protein family, has emerged as a crucial tool in the field.[3][7][8] LRRK2 phosphorylates this compound on a specific threonine residue, and this interaction has been foundational in characterizing the kinase's substrate preferences.[3][7][9]

This compound Sequence and Origin:

  • Sequence: Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln (RLGRDKYKTLRQIRQ)[7][10][11]

  • Origin: Derived from the highly conserved C-terminal region of ERM proteins, specifically encompassing the phosphorylation site equivalent to Threonine-558 in moesin.[3][7][12]

Quantitative Analysis of LRRK2-LRRKtide Interaction

Kinetic studies have been instrumental in quantifying the interaction between LRRK2 and this compound. The G2019S mutation, located in the kinase domain, significantly enhances the catalytic efficiency of the enzyme without altering its affinity for the this compound substrate.

LRRK2 VariantSubstrateKm (μM)Vmax (units/mg)Fold Change in Vmax (vs. WT)
Wild-Type (WT)This compound~200~5.61.0
G2019S MutantThis compound~200~14~2.5

Data compiled from Jaleel et al., 2007.[6] and Gloeckner et al., 2009. Note: Absolute Vmax values can vary between experiments; the relative increase for G2019S is a consistent finding.

The LRRK2 Substrate Recognition Motif

Systematic mutational analysis of the this compound sequence has revealed key residues that are critical for recognition and phosphorylation by LRRK2. These studies highlight the importance of basic and aromatic residues surrounding the target threonine.

Key Residues in this compound for LRRK2 Recognition

Mutating specific amino acids in this compound to Alanine and assessing the impact on phosphorylation kinetics has mapped the essential recognition sites for LRRK2.

Position Relative to Thr (0)Original ResidueMutationEffect on KmInterpretation
-5Arginine (R)Alanine (A)2.5-fold increaseImportant for binding
-2Tyrosine (Y)Alanine (A)2.4-fold increaseImportant for binding
+1Leucine (L)Alanine (A)No effectNot critical for LRRK2 binding
+2Arginine (R)Alanine (A)4.5-fold increaseCritical for binding
+5Arginine (R)Alanine (A)4-fold increaseImportant for binding

Data from Jaleel et al., 2007.[12]

Broader LRRK2 Consensus Motif

Unbiased peptide library screening has expanded upon the findings from this compound to define a more general LRRK2 phosphorylation motif. This work confirmed the preference for a threonine target and the importance of flanking residues.

  • Core Consensus Motif: F/Y-x-T-x-R/K[13]

    • A Phenylalanine (F) or Tyrosine (Y) is strongly preferred at the -2 position.

    • The phosphorylation site is a Threonine (T).

    • An Arginine (R) or Lysine (K) is favored at the +2 position.

This motif has been instrumental in identifying other potential physiological substrates of LRRK2, including a number of Rab GTPases which are key regulators of vesicular trafficking.[14]

cluster_motif LRRK2 Consensus Motif cluster_lrkktide This compound Example p_minus_5 R/K p_minus_4 X p_minus_3 X p_minus_2 F/Y p_minus_1 X p_0 T p_plus_1 X p_plus_2 R/K lr_minus_5 R lr_minus_4 D lr_minus_3 K lr_minus_2 Y lr_minus_1 K lr_0 T lr_plus_1 L lr_plus_2 R

LRRK2 phosphorylation motif derived from this compound.

LRRK2 Signaling and Cellular Function

LRRK2 is implicated in multiple cellular processes, primarily related to membrane and vesicle dynamics. Recent studies have shown that under conditions of lysosomal stress, LRRK2 is recruited to lysosomal membranes by Rab7L1 (also known as Rab29).[14] Once localized, active LRRK2 phosphorylates a subset of Rab GTPases, such as Rab8 and Rab10, regulating their function in downstream pathways like lysosomal homeostasis and secretion.[14]

stress Lysosomal Stress rab7l1 Rab7L1 stress->rab7l1 recruits lrrk2 LRRK2 rab7l1->lrrk2 recruits to lysosome Lysosome Membrane lrrk2->lysosome rab10 Rab10 lrrk2->rab10 phosphorylates p_rab10 p-Rab10 downstream Downstream Effectors (e.g., Lysosomal Homeostasis) p_rab10->downstream activates

LRRK2 signaling pathway at the lysosome.

Experimental Protocols

Accurate measurement of LRRK2 kinase activity is fundamental for both basic research and drug screening. Below are detailed protocols for in vitro kinase assays using this compound.

Protocol 1: Radioactive [γ-³²P]ATP Kinase Assay

This classic method offers high sensitivity and is considered a gold standard for quantifying kinase activity.

Materials:

  • Purified recombinant LRRK2 (e.g., GST-LRRK2[1326–2527])

  • This compound peptide

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • ATP Solution: 0.1 mM ATP

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • P81 phosphocellulose paper

  • 50 mM Phosphoric Acid

  • Scintillation counter

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a 50 μl reaction.

    • 35 μl Kinase Assay Buffer

    • 5 μl this compound (to a final concentration of 200-300 μM)

    • 0.5-1.0 μg of purified LRRK2 enzyme

  • Initiate Reaction: Add 10 μl of ATP mix (0.1 mM cold ATP supplemented with [γ-³²P]ATP to ~300-500 cpm/pmol).

  • Incubation: Incubate the reaction at 30°C for 30 minutes. Ensure the reaction is within the linear range by performing a time-course experiment initially.

  • Terminate Reaction: Spot 40 μl of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash: Immediately place the P81 paper into a beaker containing 50 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: After a final rinse with acetone and air-drying, place the P81 paper in a scintillation vial and measure the incorporated radioactivity using Cerenkov counting.[6]

Protocol 2: Non-Radioactive ADP-Glo™ Luminescent Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is well-suited for high-throughput screening.

Materials:

  • Purified recombinant LRRK2

  • This compound peptide

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • ATP Solution

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well low-volume plates

Methodology:

  • Set up Kinase Reaction: In a well of a 384-well plate, add the following in a total volume of 5 μl:

    • 1 μl of test compound/inhibitor or DMSO vehicle control

    • 2 μl of LRRK2 enzyme in Kinase Buffer

    • 2 μl of this compound/ATP mix in Kinase Buffer

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction & Detect ADP: Add 5 μl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Second Incubation: Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 μl of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used by a luciferase to produce light.

  • Third Incubation: Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the ADP produced and thus to the LRRK2 kinase activity.[1]

cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_radio Radioactive cluster_lum Luminescent prep_mix Prepare Master Mix: Buffer, LRRK2, this compound aliquot Aliquot into Plate Wells prep_mix->aliquot add_atp Initiate with ATP ([γ-³²P]ATP or cold ATP) aliquot->add_atp incubate Incubate at 30°C add_atp->incubate spot Spot on P81 Paper incubate->spot add_adpglo Add ADP-Glo Reagent incubate->add_adpglo wash Wash Away Free ATP spot->wash count Scintillation Counting wash->count add_detect Add Detection Reagent add_adpglo->add_detect read Read Luminescence add_detect->read

General workflow for an in vitro LRRK2 kinase assay.

Conclusion

This compound has proven to be an invaluable tool for dissecting the substrate specificity of LRRK2. Studies using this peptide have established a clear phosphorylation motif characterized by a central threonine and flanking basic and aromatic residues. This knowledge is not only crucial for identifying bona fide physiological substrates like the Rab GTPases but also provides a quantitative framework for screening and characterizing small molecule inhibitors of LRRK2. As research progresses, these foundational insights will continue to guide efforts to understand the role of LRRK2 in Parkinson's disease and to develop novel therapeutic strategies targeting its kinase activity.

References

The Biological Relevance of LRRKtide Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD).[1][2] A significant body of research has focused on the kinase activity of LRRK2, as pathogenic mutations, such as the prevalent G2019S substitution, have been shown to increase this activity, suggesting a toxic gain-of-function mechanism.[1][3] To facilitate the study of LRRK2 kinase activity and the screening of potential inhibitors, a model peptide substrate known as LRRKtide was developed.[4] This guide provides a comprehensive overview of the biological relevance of this compound phosphorylation, detailing the underlying signaling pathways, quantitative data on LRRK2 kinetics and inhibition, and methodologies for its study.

This compound is a synthetic peptide derived from the phosphorylation site of moesin, a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[4] While the in vivo phosphorylation of ERM proteins by LRRK2 is not firmly established, this compound has proven to be a valuable tool for in vitro characterization of LRRK2 kinase activity.[4] The phosphorylation of this compound by LRRK2 serves as a direct measure of the enzyme's catalytic function and is a critical tool in the development of therapeutic inhibitors for Parkinson's disease.

LRRK2 Signaling Pathways

The signaling pathways involving LRRK2 are complex and implicate the protein in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. A key downstream event of LRRK2 kinase activation is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2_active->Autophagy Modulates Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Impacts Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates pRab_GTPases Phosphorylated Rab GTPases pRab_GTPases->Vesicular_Trafficking Alters Pathogenic_Mutations Pathogenic Mutations (e.g., G2019S) Pathogenic_Mutations->LRRK2_active Promote LRRK2_Inhibitors LRRK2 Kinase Inhibitors LRRK2_Inhibitors->LRRK2_active Inhibits

A diagram of the LRRK2 signaling pathway.

Quantitative Data on this compound Phosphorylation

The phosphorylation of this compound by LRRK2 has been quantitatively characterized, providing valuable insights into the enzyme's kinetics and the effects of pathogenic mutations and inhibitors.

Table 1: Kinetic Parameters of LRRK2 for this compound Phosphorylation
LRRK2 VariantKm (ATP) (µM)Km (this compound) (µM)kcat (min-1)
Wild-Type (truncated)77 ± 19554 ± 1870.31 ± 0.06
G2019S (truncated)161 ± 38470 ± 1040.87 ± 0.04

Data from Liu et al. (2011)[1]

Table 2: IC50 Values of LRRK2 Inhibitors on this compound Phosphorylation
InhibitorLRRK2 VariantIC50 (nM)
SunitinibWild-Type~19
H-1152G2019S150
Y-27632G2019S1000
LRRK2-IN-1Wild-Type-
LRRK2-IN-1G2019S-
TAE684Wild-Type-
TAE684G2019S-
GW5074Wild-Type-
GW5074G2019S-

Data from Dzamko et al. (2010) and Henderson et al. (2015)[4][5] (Note: Specific IC50 values for some inhibitors on this compound phosphorylation were not explicitly available in the provided search results, though their inhibitory effects on LRRK2 are well-documented).

Experimental Protocols

In Vitro LRRK2 Kinase Assay using this compound (Radioactive Method)

This protocol describes a standard endpoint assay to measure LRRK2 kinase activity using a radioactive isotope.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • This compound peptide substrate

  • 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture on ice in a microcentrifuge tube. For a 25 µL reaction, combine:

    • 2.5 µL 10x Kinase Buffer

    • Recombinant LRRK2 (final concentration ~10-100 nM)

    • This compound (final concentration ~200 µM)

    • Distilled water to a volume of 20 µL.

  • Initiate the reaction by adding 5 µL of ATP mix containing unlabeled ATP and [γ-³²P]ATP (final ATP concentration ~100 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

Kinase_Assay_Workflow Radioactive LRRK2 Kinase Assay Workflow Start Prepare Kinase Reaction Mix (LRRK2, this compound, Buffer) Add_ATP Add [γ-³²P]ATP Mix Start->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot Reaction on P81 Paper Incubate->Spot Wash Wash with Phosphoric Acid Spot->Wash Dry Air Dry Wash->Dry Quantify Quantify with Scintillation Counter Dry->Quantify

Workflow for a radioactive LRRK2 kinase assay.
LRRK2 Kinase Assay using ADP-Glo™ (Luminescence-Based)

This protocol provides a non-radioactive alternative for measuring LRRK2 kinase activity.[6][7][8][9]

Materials:

  • LRRK2 Kinase Enzyme System (containing LRRK2, this compound, and reaction buffer)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP solution

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white multi-well plate. For each reaction, combine:

    • LRRK2 enzyme

    • This compound substrate

    • Kinase reaction buffer

    • ATP (final concentration typically 10-100 µM).

  • Incubate the reaction at room temperature for the desired time (e.g., 60-120 minutes).[6]

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blotting for Phosphorylated LRRK2 and Rab10

This protocol details the detection of phosphorylated LRRK2 (at Ser935) and a key substrate, Rab10 (at Thr73), in cell lysates.[10][11][12]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2

    • Mouse anti-total LRRK2

    • Rabbit anti-pT73-Rab10

    • Mouse anti-total Rab10

    • Antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate cell lysate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for phospho- and total protein detection to avoid stripping and re-probing.[13]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again as in step 4.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mass Spectrometry for LRRK2 Phosphoproteomics

This protocol provides a general workflow for identifying and quantifying LRRK2 phosphorylation sites and its substrates in a complex sample.[14][15][16][17][18]

Materials:

  • Cell or tissue lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Trypsin

  • Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC)

  • LC-MS/MS system

Procedure:

  • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[14]

  • Digest the proteins into peptides using trypsin.

  • Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use database searching algorithms to identify the phosphopeptides and their corresponding proteins and to localize the phosphorylation sites.

  • For quantitative analysis, stable isotope labeling methods (e.g., SILAC or TMT) can be employed.

Conclusion

The phosphorylation of the model substrate this compound has been instrumental in advancing our understanding of LRRK2 kinase activity and its role in Parkinson's disease. The quantitative data derived from this compound-based assays have been crucial for characterizing the effects of pathogenic mutations and for the preclinical evaluation of LRRK2 inhibitors. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the intricate signaling pathways governed by LRRK2 and to contribute to the development of novel therapeutic strategies for this neurodegenerative disorder. The continued study of LRRK2 and its substrates, facilitated by tools like this compound, holds significant promise for unraveling the molecular mechanisms of Parkinson's disease and identifying effective treatments.

References

Methodological & Application

Application Notes and Protocols: LRRKtide Kinase Assay for LRRK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] The kinase activity of LRRK2 is central to its pathogenic effects, with common mutations like G2019S leading to increased kinase activity.[4][5] This has positioned LRRK2 as a key therapeutic target for the development of kinase inhibitors.

To facilitate the discovery and characterization of LRRK2 inhibitors, robust and reliable assays to measure its kinase activity are essential. The LRRKtide kinase assay is a widely used method that employs a synthetic peptide substrate, this compound, derived from the phosphorylation site of Moesin, a putative physiological substrate of LRRK2.[2][6] This application note provides a detailed protocol for performing an in vitro LRRK2 kinase assay using this compound, along with an overview of the LRRK2 signaling pathway and examples of quantitative data analysis.

LRRK2 Signaling Pathway

LRRK2 is a complex protein that functions at the intersection of several key cellular pathways, including vesicular trafficking, autophagy, and inflammatory signaling.[1][7][8] Its kinase activity is directed towards a subset of Rab GTPases, which are master regulators of membrane trafficking.[9][10][11] The phosphorylation of Rab proteins by LRRK2 modulates their function and downstream signaling. The pathway is also interconnected with other PD-related proteins like α-synuclein.[7]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_pd Parkinson's Disease Pathogenesis Upstream Signals Upstream Signals Rab29 Rab29 Upstream Signals->Rab29 recruits LRRK2 LRRK2 Rab29->LRRK2 activates pLRRK2 (Active) pLRRK2 (Active) LRRK2->pLRRK2 (Active) Autophosphorylation (e.g., S1292) Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2 (Active)->Rab_GTPases phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking pRab_GTPases pRab GTPases (e.g., pT73-Rab10) pRab_GTPases->Vesicular_Trafficking alters Autophagy Autophagy pRab_GTPases->Autophagy modulates Neuronal Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal Dysfunction Autophagy->Neuronal Dysfunction

Caption: LRRK2 Signaling Pathway Overview.

This compound Kinase Assay: Experimental Workflow

The this compound kinase assay is a flexible platform that can be adapted to various detection methods, including radiometric, luminescence, and fluorescence-based readouts. The following diagram illustrates a general workflow for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

LRRKtide_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo™ Example) cluster_analysis 4. Data Analysis A Prepare Reagents: - LRRK2 Enzyme - this compound Substrate - ATP - Kinase Buffer - Test Compounds (Inhibitors) B Dispense reagents into a 384-well plate: 1. Test Compound/DMSO 2. LRRK2 Enzyme 3. This compound/ATP Mix C Incubate at room temperature (e.g., 60-120 minutes) B->C D Add ADP-Glo™ Reagent to deplete unused ATP C->D E Incubate at room temperature (e.g., 40 minutes) D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate at room temperature (e.g., 30 minutes) F->G H Read luminescence on a plate reader G->H I Calculate % inhibition and determine IC50 values for test compounds H->I

Caption: this compound Kinase Assay Workflow.

Detailed Experimental Protocol: LRRK2 this compound Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay system for detection.

Materials and Reagents:

  • Recombinant LRRK2 enzyme (e.g., G2019S mutant)

  • This compound peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • LRRK2 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (potential LRRK2 inhibitors) dissolved in DMSO

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the LRRK2 Kinase Buffer.

    • Dilute the LRRK2 enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration (e.g., 25 ng per reaction).[12]

    • Prepare a 2X Substrate/ATP mix by diluting this compound (e.g., to 0.4 µg/µL) and ATP (e.g., to 20 µM) in Kinase Buffer.[12]

    • Prepare serial dilutions of test compounds in 5% DMSO.

  • Kinase Reaction:

    • Add 1 µL of the test compound dilution or 5% DMSO (for control wells) to the wells of the 384-well plate.[12]

    • Add 2 µL of the diluted LRRK2 enzyme to each well.[12]

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well.[12]

    • Mix the plate gently and incubate at room temperature for 120 minutes.[12]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate the plate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal.[12]

    • Incubate the plate at room temperature for 30 minutes.[12]

    • Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second.[12]

Data Presentation and Analysis

The results of the this compound kinase assay can be used to determine the potency of LRRK2 inhibitors. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Data can be normalized to high (no inhibitor) and low (no enzyme or potent inhibitor) controls to calculate the percent inhibition for each compound concentration. An IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, can then be determined by fitting the data to a dose-response curve.

Table 1: Example Quantitative Data for LRRK2 Kinase Activity and Inhibition

ParameterSubstrateLRRK2 VariantValueReference
Kinetic Parameters
Km (ATP)This compoundG2019S~100 µM[13]
Km (this compound)This compoundG2019S2.3 µM[13]
Inhibitor Potency (IC50)
LRRK2-IN-1This compoundG2019S13 nM[5]
StaurosporineThis compoundWild-Type~100 nM[12]
Y-27632This compoundG2019S1 µM[13]
HydroxyfasudilThis compoundG2019S6.8 µM[13]
H-1152This compoundG2019S0.15 µM[13]

Conclusion

The this compound kinase assay is a versatile and robust method for measuring the kinase activity of LRRK2. This application note provides a comprehensive overview of the assay, including the underlying signaling pathway, a detailed experimental protocol, and examples of data analysis. By employing this assay, researchers in academia and the pharmaceutical industry can effectively screen for and characterize novel LRRK2 inhibitors, ultimately advancing the development of new therapeutic strategies for Parkinson's disease.

References

Application Notes and Protocols for Utilizing LRRKtide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using LRRKtide, a synthetic peptide substrate, for the robust and reliable in vitro measurement of Leucine-Rich Repeat Kinase 2 (LRRK2) activity. The protocols outlined are suitable for various applications, including fundamental kinase characterization, inhibitor screening, and structure-activity relationship (SAR) studies.

Introduction to LRRK2 and this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain.[1][2] Mutations within the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target.[3][4][5] this compound is a synthetic peptide with the sequence RLGRDKYKTLRQIRQ.[4][6] This sequence is derived from the ERM (ezrin, radixin, and moesin) family of proteins, which are known substrates of LRRK2.[4][6] LRRK2 phosphorylates this compound at a threonine residue, providing a direct measure of its enzymatic activity.[4]

Core Principles of this compound-Based Kinase Assays

The fundamental principle of a this compound-based kinase assay is to quantify the rate of phosphate group transfer from ATP to the this compound substrate by the LRRK2 enzyme. The extent of this reaction can be measured through various detection methods, each with its own advantages. Common approaches include:

  • Luminescence-Based ADP Detection: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[7] The luminescent signal has a high signal-to-background ratio, making it suitable for high-throughput screening (HTS).[7]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a labeled this compound and a phosphorylation-specific antibody to generate a FRET signal upon phosphorylation. TR-FRET assays are homogeneous (no-wash) and well-suited for HTS.[8][9]

  • Radiometric Assays: These traditional assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[2] The phosphorylated this compound is then separated and the incorporated radioactivity is quantified. While highly sensitive and direct, these assays require specialized handling of radioactive materials.

  • Mass Spectrometry (MS): This label-free approach directly measures the mass difference between the phosphorylated and unphosphorylated this compound, offering high specificity and the ability to multiplex.

Signaling Pathway Context

The following diagram illustrates the central role of LRRK2's kinase activity and the use of this compound as a tool to measure it.

LRRK2_Signaling LRRK2 LRRK2 pSubstrate Phosphorylated Substrates LRRK2->pSubstrate Kinase Activity Assay_LRRK2 Recombinant LRRK2 LRRK2->Assay_LRRK2 Purified for Assay ATP ATP ADP ADP Substrate Physiological Substrates Substrate->pSubstrate This compound This compound (Substrate) Substrate->this compound Modeled by Downstream Downstream Signaling pSubstrate->Downstream pthis compound Phosphorylated This compound Assay_LRRK2->pthis compound Measured Activity Assay_ATP ATP Assay_ADP ADP This compound->pthis compound Detection Signal Detection pthis compound->Detection Assay_ADP->Detection

LRRK2 cellular function and its in vitro assay model.

Quantitative Data Summary

The following tables summarize key quantitative parameters for LRRK2 assays using this compound. These values can serve as a baseline for assay development and validation.

Table 1: Kinetic Parameters for LRRK2 and this compound

ParameterValueEnzyme SourceNotes
Kcatm (this compound) ~200 µMRecombinant GST-LRRK2[G2019S]-(1326-2527)The G2019S mutation enhances kinase activity.[10]
Vcatmax (this compound) 14 units/mgRecombinant GST-LRRK2[G2019S]-(1326-2527)One unit is 1 nmol of ³²P incorporated into this compound.[10]
Apparent Kcatm (ATP) 41.73 ± 1.42 µMFull-length LRRK2Determined in the presence of this compound.[11]
Apparent Kcatm (ATP) 67 µMRecombinant LRRK2Value is dependent on the phosphoryl acceptor used.[12]

Table 2: IC₅₀ Values of LRRK2 Inhibitors Determined with this compound

InhibitorIC₅₀ ValueLRRK2 VariantAssay Type
Sunitinib ~19 nMLRRK2[G2019S]Radiometric
Y-27632 1 µMLRRK2[G2019S]Radiometric
H-1152 0.15 µMLRRK2[G2019S]Radiometric
LDN-22684 6.4 ± 0.5 µMLRRK2 (mutant G2019S)Radiometric
LRRK2-IN-1 12.5 nMLRRK2RapidFire Mass Spectrometry

Experimental Protocols

This section provides a generalized protocol for a LRRK2 kinase assay using this compound. It is designed to be adaptable to various detection formats. Specific concentrations and volumes may require optimization.

Materials and Reagents

  • Recombinant LRRK2 (full-length or truncated, wild-type or mutant)

  • This compound peptide

  • Kinase Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[7]

  • ATP solution

  • LRRK2 inhibitors or test compounds (dissolved in DMSO)

  • Detection reagents specific to the chosen assay format (e.g., ADP-Glo™ Reagent, TR-FRET antibodies, [γ-³²P]ATP)

  • Microplates (e.g., 384-well low-volume plates)[7]

  • Plate reader or appropriate detection instrument

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_plate Assay Plate Steps start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffers) start->prepare_reagents plate_compounds Plate Test Compounds (e.g., 1 µL of inhibitor in DMSO) prepare_reagents->plate_compounds add_enzyme Add LRRK2 Enzyme (e.g., 2 µL) prepare_reagents->add_enzyme prepare_mix Prepare Substrate/ATP Mix (this compound + ATP) prepare_reagents->prepare_mix plate_compounds->add_enzyme add_mix Add Substrate/ATP Mix to Initiate (e.g., 2 µL) add_enzyme->add_mix prepare_mix->add_mix incubate_kinase Incubate for Kinase Reaction (e.g., 60-120 min at RT) add_mix->incubate_kinase stop_reaction Stop Reaction (Optional) (e.g., add EDTA) incubate_kinase->stop_reaction add_detection Add Detection Reagent(s) stop_reaction->add_detection incubate_detection Incubate for Signal Development (e.g., 30-40 min at RT) add_detection->incubate_detection read_plate Read Plate (Luminescence, Fluorescence, etc.) incubate_detection->read_plate end End read_plate->end

A generalized workflow for a this compound kinase assay.

Detailed Protocol Steps

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Kinase Assay Buffer.

    • Dilute the LRRK2 enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.

    • Prepare the Substrate/ATP mix. The final concentrations of this compound and ATP should be at or near their Kcatm values for optimal sensitivity, but may be adjusted based on the experimental goals. For example, use 0.2 µg/µL this compound and 10 µM ATP.[7]

    • Prepare serial dilutions of test compounds (inhibitors) in 100% DMSO.

  • Assay Reaction Setup (example for a 384-well plate):

    • Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the microplate.[7]

    • Add 2 µL of the diluted LRRK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Kinase Reaction Incubation:

    • Mix the plate gently (e.g., by orbital shaking).

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 to 120 minutes).[7] The incubation time should be within the linear range of the reaction, which should be established in a time-course experiment.

  • Signal Detection (example using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[7]

    • Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition:

    • Measure the signal using a plate reader appropriate for the detection method (e.g., a luminometer for ADP-Glo™).

  • Data Analysis:

    • For inhibitor screening, calculate the percent inhibition relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The this compound peptide is a versatile and validated tool for the in vitro assessment of LRRK2 kinase activity. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust kinase assays for basic research and drug discovery applications. Proper assay optimization, including enzyme and substrate titrations and determination of the linear reaction range, is critical for generating high-quality, reproducible data.

References

Application Notes and Protocols for LRRKtide-Based High-Throughput Screening of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][2] Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease (PD), making it a significant therapeutic target.[3][4] Notably, the G2019S mutation, which is the most common LRRK2 mutation, leads to a 2- to 3-fold increase in kinase activity.[1][2] This has spurred the development of LRRK2 kinase inhibitors as a potential treatment for PD.[3][5]

High-throughput screening (HTS) assays are crucial for identifying novel LRRK2 inhibitors.[6] A widely used tool in these assays is LRRKtide, a synthetic peptide substrate derived from the moesin protein, which LRRK2 has been shown to phosphorylate efficiently.[7] This document provides detailed application notes and protocols for utilizing this compound in various HTS formats to screen for LRRK2 inhibitors.

LRRK2 Signaling Pathway and Point of Inhibition

Mutations in LRRK2 can lead to hyperactive kinase activity, resulting in a cascade of downstream cellular events that contribute to neurodegeneration.[3] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, cytoskeletal maintenance, and autophagy.[8] The development of LRRK2 inhibitors aims to block this hyperactivity, thereby restoring normal cellular function and preventing the neurodegeneration characteristic of Parkinson's disease.[3]

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase Substrates Cellular Substrates (e.g., Rab GTPases) LRRK2->Substrates Phosphorylation Mutations PD-linked Mutations (e.g., G2019S) Mutations->LRRK2 Hyperactivation Inhibitors LRRK2 Inhibitors Inhibitors->LRRK2 Inhibition Downstream Downstream Cellular Processes (Vesicular Trafficking, Autophagy) Substrates->Downstream Neurodegeneration Neurodegeneration Downstream->Neurodegeneration

LRRK2 signaling pathway and inhibitor action.

High-Throughput Screening Assays for LRRK2 Inhibitors

Several HTS-compatible assays have been developed to measure LRRK2 kinase activity using this compound as a substrate. These include Time-Resolved Förster Resonance Energy Transfer (TR-FRET), AlphaScreen, and RapidFire Mass Spectrometry.[2][6][9]

General Experimental Workflow

The general workflow for these screening assays involves incubating the LRRK2 enzyme with the this compound substrate, ATP, and the test compounds. The level of this compound phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the test compound.

HTS_Workflow Start Start Reagents Prepare Assay Plate: LRRK2 Enzyme This compound Substrate ATP Start->Reagents Compound Add Test Compounds Reagents->Compound Incubation Incubate Compound->Incubation Detection Detection of Phosphorylated this compound Incubation->Detection Analysis Data Analysis Detection->Analysis End Identify Hits Analysis->End

General high-throughput screening workflow.

Experimental Protocols

TR-FRET (Time-Resolved Förster Resonance Energy Transfer) Assay

This homogenous assay measures the phosphorylation of a biotinylated this compound substrate by LRRK2. The detection is based on the energy transfer between a Europium-labeled anti-phospho-LRRKtide antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) that binds to the biotinylated peptide.

Materials:

  • Recombinant LRRK2 enzyme (e.g., human, recombinant; amino acids 968–end)[10]

  • Biotinylated this compound substrate

  • ATP

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)[11]

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Streptavidin-APC

  • Test compounds

  • 384-well low-volume plates

Protocol:

  • Prepare the LRRK2 enzyme and biotinylated this compound substrate in assay buffer.

  • Dispense the enzyme solution into the wells of a 384-well plate.

  • Add test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP and the biotinylated this compound substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-APC).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition for each compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the phosphorylation of a biotinylated this compound substrate. A donor bead is coated with streptavidin to bind the biotinylated peptide, and an acceptor bead is coated with an anti-phospho-LRRKtide antibody. Upon phosphorylation, the beads are brought into proximity, generating a chemiluminescent signal.

Materials:

  • Recombinant LRRK2(G2019S) enzyme[6]

  • Biotinylated this compound substrate

  • ATP

  • Assay Buffer

  • Streptavidin-coated Donor beads

  • Anti-phospho-LRRKtide antibody-coated Acceptor beads

  • Test compounds

  • 384-well plates

Protocol:

  • Add the LRRK2 enzyme to the wells of a 384-well plate.

  • Add the test compounds.

  • Add a mixture of biotinylated this compound and ATP to initiate the reaction.

  • Incubate at room temperature.

  • Add a mixture of the Donor and Acceptor beads to stop the reaction and initiate detection.

  • Incubate in the dark at room temperature.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the percent inhibition based on the signal reduction.

RapidFire Mass Spectrometry Assay

This label-free assay directly measures the conversion of this compound to phospho-LRRKtide, offering high robustness and reduced interference from fluorescent compounds.[1][2]

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide substrate[1]

  • ATP

  • Assay Buffer

  • Test compounds

  • 384-well plates

Protocol:

  • Dispense the LRRK2 enzyme into the wells of a 384-well plate.

  • Add the test compounds.

  • Initiate the reaction by adding a mixture of this compound and ATP.

  • Incubate for a specific time.

  • Quench the reaction with formic acid.

  • Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the substrate and phosphorylated product.

  • Determine the percent conversion and calculate the inhibitory effect of the compounds.

Data Presentation

The following tables summarize key quantitative data for LRRK2 kinase assays.

Table 1: Kinetic Parameters for LRRK2 Substrates

SubstrateLRRK2 VariantKm (ATP)Km (Substrate)Reference
This compoundG2019S1 mM-[1]
GST-moesinG2019S6 µM-[6]
NictideWild-type-20-fold lower than this compound[11]

Table 2: IC50 Values of Known LRRK2 Inhibitors

InhibitorLRRK2 VariantAssay TypeIC50Reference
LRRK2-IN-1G2019SRapidFire MS12.5 nM[1]
H-1152G2019SRapidFire MS58 nM[1]
StaurosporineG2019SAlphaScreen-[6]
Y-27632G2019SAlphaScreen-[6]
GNE-0877G2019S (human)--[12]
GNE-9605G2019S (human)--[12]
PF-06447475---[12]

Conclusion

This compound-based assays provide robust and high-throughput methods for identifying and characterizing LRRK2 kinase inhibitors. The choice of assay format will depend on the specific requirements of the screening campaign, including throughput needs, sensitivity, and susceptibility to compound interference. The protocols and data presented here serve as a comprehensive guide for researchers initiating screening programs targeting LRRK2 for the discovery of novel therapeutics for Parkinson's disease.

References

Application Notes and Protocols: A Comparative Analysis of Radioactive and Non-Radioactive LRRKtide Assays for LRRK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease. The kinase activity of LRRK2 is a key area of investigation, and robust assays to measure the phosphorylation of its substrates are essential for understanding its function and for the development of therapeutic inhibitors. LRRKtide, a synthetic peptide substrate, is widely used to assess LRRK2 kinase activity. This document provides a detailed comparison of traditional radioactive assays and various non-radioactive assay platforms for measuring this compound phosphorylation, complete with experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, with some mutations leading to elevated kinase activity. LRRK2 is a complex protein with both kinase and GTPase domains, and its activity is regulated by a variety of factors, including autophosphorylation and interaction with other proteins. LRRK2 phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking. Understanding this pathway is crucial for interpreting the results of this compound assays and for the development of targeted therapeutics.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Substrates Autophosphorylation Autophosphorylation LRRK2 LRR ROC (GTPase) COR Kinase WD40 Autophosphorylation->LRRK2:f3 activates Dimerization Dimerization Dimerization->LRRK2:f3 activates GTP_loading GTP Loading GTP_loading->LRRK2:f1 activates Rab8a Rab8a LRRK2:f3->Rab8a phosphorylates Rab10 Rab10 LRRK2:f3->Rab10 phosphorylates Rab12 Rab12 LRRK2:f3->Rab12 phosphorylates This compound This compound (in vitro) LRRK2:f3->this compound phosphorylates

Figure 1. LRRK2 signaling pathway overview.

Comparison of this compound Assay Platforms

The choice of assay platform for measuring LRRK2 kinase activity depends on various factors, including the specific research question, required throughput, available instrumentation, and safety considerations. Below is a summary of quantitative data for different this compound assay formats. It is important to note that direct head-to-head comparisons of all these platforms in a single study are limited. The presented data is a compilation from various sources and should be interpreted with consideration for potential variations in experimental conditions.

ParameterRadioactive Assay ([32P]ATP)HTRF (TR-FRET)AlphaScreenADP-Glo (Luminescence)Fluorescence Polarization (FP)
Z'-factor Not commonly reportedGood to Excellent (e.g., >0.6)Excellent (e.g., 0.80)[1]Good to Excellent (e.g., >0.7)Good (e.g., >0.5)
Signal-to-Background (S/B) HighGood to HighVery HighHighModerate to Good
IC50 for LRRK2-IN-1 (WT) 13 nM[2][3]80 nM (cellular)[2][4]Not available1.1 nM[5]Not available
IC50 for LRRK2-IN-1 (G2019S) 6 nM[2]30 nM (cellular)[2][4]Not available0.45 nM[5]Not available
IC50 for GSK2578215A (WT) Not available10.9 nM[6]Not availableNot availableNot available
IC50 for GSK2578215A (G2019S) Not available8.9 nM[6]Not availableNot availableNot available
Throughput Low to MediumHigh to Very HighHigh to Very HighHigh to Very HighHigh to Very High
Safety Concerns Use of radioisotopesMinimalMinimalMinimalMinimal
Assay Principle Direct measurement of 32P incorporationFRET between donor and acceptor antibodiesProximity-based amplified luminescent signalMeasurement of ADP production via luciferaseChange in polarization of a fluorescent tracer

Experimental Workflows

The experimental workflows for radioactive and non-radioactive assays differ significantly in their procedural steps, particularly concerning the handling of reagents and the detection method.

Assay_Workflows cluster_radioactive Radioactive this compound Assay Workflow cluster_nonradioactive Non-Radioactive TR-FRET Assay Workflow R1 Prepare reaction mix: LRRK2, this compound, buffer R2 Add [γ-32P]ATP to initiate R1->R2 R3 Incubate at 30°C R2->R3 R4 Stop reaction (e.g., phosphoric acid) R3->R4 R5 Spot onto phosphocellulose paper R4->R5 R6 Wash to remove free [γ-32P]ATP R5->R6 R7 Scintillation counting R6->R7 NR1 Prepare reaction mix: LRRK2, this compound, buffer, ATP NR2 Incubate at RT NR1->NR2 NR3 Add detection reagents: Eu-antibody & XL665-antibody NR2->NR3 NR4 Incubate at RT NR3->NR4 NR5 Read on TR-FRET plate reader NR4->NR5

Figure 2. Comparison of assay workflows.

Experimental Protocols

Radioactive this compound Kinase Assay

This protocol is a traditional method for measuring kinase activity through the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into the this compound substrate.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • [γ-32P]ATP

  • Cold ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (e.g., 0.5%)

  • Scintillation counter and vials

  • Appropriate radiation safety equipment

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme and this compound substrate in kinase assay buffer.

  • To initiate the kinase reaction, add a mixture of [γ-32P]ATP and cold ATP to the reaction mixture.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a small volume of phosphoric acid.

  • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive this compound Kinase Assays

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of this compound.

Materials:

  • Recombinant LRRK2 enzyme

  • Biotinylated this compound substrate

  • Kinase assay buffer

  • ATP

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-LRRKtide antibody and XL665-labeled streptavidin

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Add LRRK2 enzyme, biotinylated this compound, and ATP to the wells of a 384-well plate containing kinase assay buffer.

  • Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) to the wells.

  • Incubate the plate at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (cryptate) and 665 nm (XL665). The ratio of the signals is proportional to the amount of phosphorylated this compound.

This protocol employs a bead-based proximity assay to generate an amplified luminescent signal upon this compound phosphorylation.

Materials:

  • Recombinant LRRK2 enzyme

  • Biotinylated this compound substrate

  • Kinase assay buffer

  • ATP

  • AlphaScreen® reagents: Streptavidin-coated Donor beads and anti-phospho-LRRKtide antibody-conjugated Acceptor beads

  • Low-volume 384-well white plates

  • AlphaScreen-compatible plate reader

Procedure:

  • Perform the kinase reaction in a similar manner to the HTRF assay, incubating LRRK2, biotinylated this compound, and ATP.

  • Stop the kinase reaction.

  • Add the AlphaScreen® Acceptor beads and incubate.

  • Add the AlphaScreen® Donor beads and incubate in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction in a luminescent-based assay.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound substrate

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Opaque-walled multiwell plates

  • Luminometer

Procedure:

  • Set up the kinase reaction with LRRK2, this compound, and ATP in a multiwell plate.

  • Incubate to allow for ADP production.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate to allow for complete ATP depletion.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal.

  • Incubate and then measure the luminescence using a plate reader.

This protocol is based on the change in the polarization of fluorescent light emitted from a labeled tracer upon binding to an antibody.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound substrate

  • Kinase assay buffer

  • ATP

  • A fluorescently labeled phosphopeptide tracer

  • A phospho-specific antibody

  • Black multiwell plates

  • A plate reader with fluorescence polarization capabilities

Procedure:

  • Conduct the kinase reaction with LRRK2, this compound, and ATP.

  • Stop the reaction.

  • Add a mixture of the fluorescently labeled phosphopeptide tracer and the phospho-specific antibody to the wells. The phosphorylated this compound produced in the kinase reaction will compete with the tracer for antibody binding.

  • Incubate to reach binding equilibrium.

  • Measure the fluorescence polarization. A decrease in polarization indicates a higher concentration of phosphorylated this compound.

Conclusion

Both radioactive and non-radioactive assays are valuable tools for measuring LRRK2 kinase activity. While radioactive assays have historically been the gold standard due to their directness and sensitivity, non-radioactive platforms offer significant advantages in terms of safety, throughput, and automation-friendliness. The choice of assay should be carefully considered based on the specific experimental goals and available resources. For high-throughput screening of LRRK2 inhibitors, non-radioactive formats such as HTRF, AlphaScreen, and ADP-Glo are generally preferred due to their speed, scalability, and excellent statistical performance. For more detailed mechanistic studies, the direct measurement offered by radioactive assays may still be advantageous. These detailed application notes and protocols provide a comprehensive guide for researchers to effectively implement and interpret this compound assays for the study of LRRK2 kinase activity.

References

Troubleshooting & Optimization

Troubleshooting low signal in LRRKtide assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LRRKtide in Leucine-Rich Repeat Kinase 2 (LRRK2) kinase assays.

Troubleshooting Low Signal in this compound Assays

Low signal is a common issue in this compound assays. This guide provides a systematic approach to identifying and resolving the root cause of weak or absent signals.

Q1: My this compound assay has a very low or no signal. Where should I start troubleshooting?

A low signal in your this compound assay can stem from several factors, ranging from reagent integrity to incorrect assay setup. A logical first step is to verify the activity of your core reagents: the LRRK2 enzyme and the ATP.

Troubleshooting Steps:

  • Enzyme Activity Check:

    • Positive Control: Run a control reaction with a known potent LRRK2 activator or a well-characterized LRRK2 mutant with higher activity (e.g., G2019S) to ensure the assay components are working. The G2019S mutation has been shown to increase kinase activity.[1][2]

    • Enzyme Titration: Perform an enzyme titration to determine the optimal LRRK2 concentration for your assay. A suboptimal enzyme concentration can lead to a weak signal.

  • ATP Integrity Check:

    • Fresh ATP: Ensure your ATP stock is not degraded. Prepare fresh aliquots of ATP and avoid multiple freeze-thaw cycles.

    • ATP Concentration: The concentration of ATP is critical and should be optimized for your specific assay. For many kinase assays, an ATP concentration around the Michaelis constant (Km) is recommended.[3][4] The apparent ATP Km for LRRK2 has been reported to be in the range of 41-57 µM for the wild-type enzyme.[5][6]

  • Substrate Integrity:

    • Proper Storage: this compound should be stored at -80°C for long-term storage (up to 2 years) and at -20°C for shorter periods (up to 1 year).[7] Ensure the substrate has been handled and stored correctly to prevent degradation.

Q2: I've confirmed my enzyme and ATP are active, but the signal is still low. What should I check next?

If your core reagents are active, the issue may lie in the assay conditions or the specific reagents used in your detection system.

Troubleshooting Steps:

  • Assay Buffer Composition:

    • DTT: Ensure your kinase buffer contains a reducing agent like Dithiothreitol (DTT), typically at a concentration of 1-2 mM.[5]

    • Magnesium Chloride (MgCl2): Kinase reactions require divalent cations, with MgCl2 being the most common. A typical concentration is 10-20 mM.[5][8]

    • BSA: Bovine Serum Albumin (BSA) is often included to prevent the enzyme from sticking to the plate wells.

  • Incubation Times and Temperatures:

    • Kinase Reaction: Ensure sufficient incubation time for the kinase reaction to proceed. Typical incubation times range from 60 to 120 minutes at room temperature or 30°C.[9]

    • Detection Reagent Incubation: For luminescence-based assays like ADP-Glo™, allow adequate incubation time after adding the detection reagents (e.g., 30-60 minutes).[10]

  • Detection System Components:

    • Antibody Issues: If using an antibody-based detection method (e.g., TR-FRET, ELISA), ensure the antibody is specific and active. Poor antibody quality can lead to a low signal.

    • Reagent Compatibility: Verify that all assay components are compatible and at the correct concentrations.

Frequently Asked Questions (FAQs)

Q3: What is the optimal concentration of this compound to use in my assay?

The optimal this compound concentration depends on the specific assay format and LRRK2 variant being used. A good starting point is a concentration around the Km value of this compound for LRRK2, which has been reported to be approximately 200 µM.[11] However, for some sensitive assays like TR-FRET, a lower concentration of around 400 nM of a fluorescently labeled this compound has been used successfully.[12] It is recommended to perform a substrate titration to determine the optimal concentration for your specific experimental conditions.

Q4: Can the type of microplate I use affect my signal?

Yes, the choice of microplate can significantly impact your results, especially for luminescence and fluorescence-based assays. For luminescence assays, white, opaque-walled plates are recommended as they maximize the light output. For fluorescence assays, black plates are preferred to reduce background fluorescence and crosstalk between wells.

Q5: How do different LRRK2 mutations affect kinase activity and how might this impact my assay?

Several Parkinson's disease-associated mutations in LRRK2 have been shown to alter its kinase activity. The G2019S mutation, for example, is well-known to increase kinase activity.[1][2] Conversely, some other mutations may not have a significant impact on in vitro kinase activity.[13] When working with different LRRK2 mutants, it is important to be aware of their expected activity levels, as this will influence the expected signal strength in your assay. Some mutations in the ROC and COR domains can also enhance LRRK2 kinase activity.[14]

Q6: What are common sources of high background noise in luminescence-based this compound assays?

High background can mask a low signal. Common sources include:

  • Incomplete ATP Depletion (in ADP-Glo™ type assays): If the reagent designed to deplete the initial ATP is not fully effective, the remaining ATP will contribute to a high background signal.[15]

  • Contaminated Reagents: Ensure all buffers and reagents are free from contamination.

  • Plate Luminescence: Some microplates can have inherent luminescence.

  • Well-to-Well Crosstalk: This can occur if the signal from a highly active well "leaks" into adjacent wells. Leaving empty wells between samples can help mitigate this.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for this compound Assays

ReagentAssay TypeRecommended ConcentrationReference(s)
This compound RadiometricNot Specified, Titration Recommended[16]
TR-FRET (Fluorescein-labeled)400 nM[12]
General (unlabeled)~200 µM (Km value)[11]
ATP Radiometric10 µM (cold) + [γ-³²P]ATP[8]
TR-FRET~Km,app (e.g., 134 µM for G2019S)[5][12]
ADP-Glo™Up to 1 mM[9]
LRRK2 Enzyme Radiometric10 nM[17]
TR-FRET (G2019S)580 ng/mL[12]
ADP-Glo™Titration Recommended[9]
MgCl₂ General Kinase Buffer10 - 20 mM[5][8]
DTT General Kinase Buffer1 - 2 mM[5]

Experimental Protocols

Protocol 1: LRRK2 Kinase Assay using ADP-Glo™

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[10][18]

Materials:

  • LRRK2 Enzyme

  • This compound Substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque-walled 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of your test compound (or DMSO for control).

    • Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mix containing this compound and ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the luciferase and luciferin to generate a luminescent signal.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: LRRK2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is based on the LanthaScreen™ TR-FRET assay format.[5][12]

Materials:

  • LRRK2 Enzyme (e.g., G2019S mutant)

  • Fluorescein-labeled this compound substrate

  • ATP

  • TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Terbium-labeled anti-phospho-LRRKtide antibody

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Black, low-volume 384-well plates

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add your test compound.

    • Add LRRK2 enzyme.

    • Initiate the reaction by adding a solution containing Fluorescein-LRRKtide (final concentration ~400 nM) and ATP (final concentration at Km,app, e.g., 134 µM for G2019S) in kinase buffer. The final reaction volume is typically 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare a solution of Terbium-labeled anti-phospho-LRRKtide antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of this detection mix to each well. The final concentration of EDTA should be sufficient to stop the kinase reaction (e.g., 10 mM).

  • Incubation: Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium as a reference). The TR-FRET ratio is proportional to the amount of phosphorylated this compound.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Membrane_Proteins Membrane Proteins LRRK2 LRRK2 Membrane_Proteins->LRRK2 Activation/Recruitment Phosphorylation_Regulators Phosphorylation Regulators (e.g., IKK, Casein Kinase 1α) Phosphorylation_Regulators->LRRK2 Phosphorylation (e.g., S910, S935) Autophosphorylation Autophosphorylation (e.g., S1292) LRRK2->Autophosphorylation Kinase Activity Rab_GTPases Rab GTPase Phosphorylation LRRK2->Rab_GTPases Kinase Activity Autophagy Autophagy Regulation LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: Simplified LRRK2 signaling pathway.

LRRKtide_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (LRRK2, this compound, ATP, Buffer) Start->Prepare_Reagents Kinase_Reaction Incubate Kinase Reaction Prepare_Reagents->Kinase_Reaction Stop_Reaction Stop Reaction (e.g., with EDTA) Kinase_Reaction->Stop_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., Antibody, Luciferase) Stop_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Signal Development Add_Detection_Reagents->Incubate_Detection Read_Signal Read Signal (Luminescence/Fluorescence) Incubate_Detection->Read_Signal End End Read_Signal->End

Caption: General experimental workflow for this compound assays.

Troubleshooting_Logic Low_Signal Low Signal Detected Check_Reagents Check Core Reagents (Enzyme, ATP, Substrate) Low_Signal->Check_Reagents Reagents_OK Reagents Active? Check_Reagents->Reagents_OK Check_Conditions Check Assay Conditions (Buffer, Incubation, Plate) Reagents_OK->Check_Conditions Yes Replace_Reagents Replace/Reprepare Reagents Reagents_OK->Replace_Reagents No Optimize_Concentrations Optimize Reagent Concentrations Check_Conditions->Optimize_Concentrations Review_Protocol Review Protocol and Detection System Optimize_Concentrations->Review_Protocol Replace_Reagents->Low_Signal Re-run Assay Signal_Improved Signal Improved Review_Protocol->Signal_Improved

References

LRRKtide assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the LRRKtide assay to measure Leucine-Rich Repeat Kinase 2 (LRRK2) activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and why is it used as a substrate for LRRK2?

This compound is a synthetic peptide substrate designed for measuring the kinase activity of LRRK2. Its sequence, RLGRDKYKTLRQIRQ, is derived from the moesin protein, a known substrate of LRRK2. LRRK2 specifically phosphorylates a threonine residue within this peptide sequence, making it a useful tool for in vitro kinase assays.[1][2]

Q2: What are the different assay formats available for measuring this compound phosphorylation?

Several assay formats can be used to measure this compound phosphorylation by LRRK2. The most common methods include:

  • Radioactive Assays: These traditional assays use radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radioactive phosphate group into the this compound peptide.[3][4][5]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.[6]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays use a fluorescently labeled this compound substrate and a terbium-labeled anti-phospho-LRRKtide antibody. Phosphorylation of the substrate brings the donor (terbium) and acceptor (fluorophore) into close proximity, resulting in a FRET signal.[7][8][9]

Q3: How should I handle and store the this compound peptide?

Proper handling and storage of the this compound peptide are crucial for maintaining its quality and ensuring reproducible results.

  • Storage: Lyophilized this compound should be stored at -20°C or -80°C.[10][11] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable buffer, such as 20mM Tris-HCl, pH 7.5, to a stock concentration of 1 mg/mL.[10]

  • Quality Control: Ensure the purity of the this compound peptide, as impurities can affect assay results. Purity can be checked by HPLC.[2][12]

Q4: What are the critical considerations for the LRRK2 enzyme in the assay?

The source, purity, and activity of the LRRK2 enzyme are major sources of variability.

  • Enzyme Source: Recombinant LRRK2 can be expressed in and purified from various systems, such as insect and mammalian cells. The expression system can affect the protein's post-translational modifications and activity.[3]

  • Full-Length vs. Truncated LRRK2: Both full-length and truncated versions of LRRK2 are used in assays. Truncated versions may have different kinetic properties compared to the full-length enzyme.[3]

  • Purity and Activity: It is essential to use highly purified and active LRRK2. The purity can be assessed by SDS-PAGE, and the activity should be validated before use.[13]

  • Mutant Forms: Different pathogenic mutations of LRRK2 (e.g., G2019S, R1441C) can alter its kinase activity.[14] Be aware of the specific mutant you are working with and its expected activity level.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal 1. Non-specific binding of antibody or substrate.- Increase the number of wash steps. - Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. - Titrate the antibody concentration to find the optimal dilution with the lowest background.
2. Contaminated reagents.- Use fresh, high-quality reagents. - Filter buffers to remove any particulate matter.
3. Autophosphorylation of LRRK2.- Include a no-substrate control to measure the level of autophosphorylation. - Optimize the enzyme concentration to minimize the contribution of autophosphorylation to the total signal.
Low or No Signal 1. Inactive LRRK2 enzyme.- Verify the activity of the LRRK2 enzyme using a positive control substrate or a previously validated batch. - Ensure proper storage and handling of the enzyme to prevent degradation.
2. Degraded this compound substrate.- Use freshly prepared or properly stored aliquots of this compound. - Check the purity and integrity of the peptide by HPLC.[12]
3. Suboptimal assay conditions.- Optimize the concentrations of ATP, MgCl₂, and other buffer components.[6] - Ensure the assay buffer pH is optimal for LRRK2 activity (typically around 7.4-7.5).[6] - Optimize the incubation time and temperature.
4. Insufficient antibody concentration (for TR-FRET and ELISA-based assays).- Perform an antibody titration to determine the optimal concentration for signal detection.
High Well-to-Well Variability 1. Pipetting errors.- Use calibrated pipettes and proper pipetting techniques. - For high-throughput screening, consider using automated liquid handling systems.
2. Inconsistent incubation times or temperatures.- Ensure all wells are incubated for the same duration and at a constant temperature. - Use a plate incubator to maintain uniform temperature across the plate.
3. Edge effects on the assay plate.- Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. - Fill the outer wells with buffer or water to create a humidity barrier.
4. Incomplete mixing of reagents.- Gently mix the plate after adding each reagent.
Poor Reproducibility Between Experiments 1. Variation in reagent lots.- Qualify new lots of critical reagents (LRRK2 enzyme, this compound, antibodies, ATP) before use in experiments. - Purchase larger batches of critical reagents to minimize lot-to-lot variability.
2. Differences in experimental conditions.- Maintain a detailed and consistent experimental protocol. - Document any deviations from the standard protocol.
3. Freeze-thaw cycles of reagents.- Prepare single-use aliquots of the LRRK2 enzyme, this compound, and ATP to avoid repeated freeze-thaw cycles.[10]

Experimental Protocols & Data

Optimizing LRRK2 Enzyme Concentration

To determine the optimal enzyme concentration, perform a titration of the LRRK2 enzyme while keeping the concentrations of this compound and ATP constant. The optimal concentration should yield a robust signal well above the background without reaching saturation.

LRRK2 Concentration (ng/well) Luminescence Signal (RLU)
0500
12.55,000
2510,000
5020,000
10035,000
20045,000
(Data is illustrative and will vary depending on the specific assay conditions and enzyme activity.)
Standard Protocol for a Luminescence-Based this compound Assay (ADP-Glo™)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare Reagents:

    • Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[6]

    • LRRK2 Enzyme: Dilute to the desired concentration in Kinase Buffer.

    • This compound/ATP Mix: Prepare a solution containing this compound and ATP at 2X the final desired concentration in Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of test compound or vehicle (e.g., 5% DMSO) to the appropriate wells.

    • Add 2 µL of diluted LRRK2 enzyme.

    • Initiate the reaction by adding 2 µL of the this compound/ATP mix.

    • Incubate at room temperature for the desired time (e.g., 60-120 minutes).[6]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]

    • Measure luminescence using a plate reader.

Visualizations

LRRK2_Signaling_Pathway LRRK2 LRRK2 Cytoskeleton_Dynamics Cytoskeleton Dynamics LRRK2->Cytoskeleton_Dynamics Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Protein_Synthesis Protein Synthesis LRRK2->Protein_Synthesis Phosphorylation Phosphorylation LRRK2->Phosphorylation Kinase Activity Rab_GTPases Rab GTPases (e.g., Rab10) Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking This compound This compound (in vitro) Phosphorylation->Rab_GTPases Phosphorylation->this compound

Caption: LRRK2 signaling pathways and the role of this compound.

LRRKtide_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis LRRK2_prep Prepare LRRK2 Enzyme Mix_reagents Combine Reagents in Assay Plate LRRK2_prep->Mix_reagents LRRKtide_prep Prepare this compound Substrate LRRKtide_prep->Mix_reagents ATP_prep Prepare ATP Solution ATP_prep->Mix_reagents Buffer_prep Prepare Assay Buffer Buffer_prep->Mix_reagents Incubate Incubate at Room Temperature Mix_reagents->Incubate Add_detection_reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_detection_reagent Read_plate Read Signal (Luminescence, Fluorescence, etc.) Add_detection_reagent->Read_plate Calculate_results Calculate Kinase Activity Read_plate->Calculate_results

Caption: General workflow for an this compound kinase assay.

Troubleshooting_Flowchart Start Assay Problem (e.g., No Signal) Check_Enzyme Is the LRRK2 Enzyme Active? Start->Check_Enzyme Check_Substrate Is the this compound Substrate Intact? Check_Enzyme->Check_Substrate Yes Validate_Enzyme Validate Enzyme Activity with a Positive Control Check_Enzyme->Validate_Enzyme No Check_Conditions Are Assay Conditions Optimal? Check_Substrate->Check_Conditions Yes Validate_Substrate Check Substrate Quality (e.g., HPLC) Check_Substrate->Validate_Substrate No Optimize_Conditions Optimize Buffer, ATP, etc. Check_Conditions->Optimize_Conditions No Review_Protocol Review Protocol for Errors Check_Conditions->Review_Protocol Yes New_Enzyme Use a New Batch of Enzyme Validate_Enzyme->New_Enzyme New_Enzyme->Start New_Substrate Use a New Batch of Substrate Validate_Substrate->New_Substrate New_Substrate->Start Optimize_Conditions->Start Solution Problem Resolved Review_Protocol->Solution

Caption: Troubleshooting logic for this compound assay issues.

References

LRRKtide Phosphorylation Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting LRRKtide phosphorylation assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system for a this compound phosphorylation assay?

The optimal buffer for a this compound phosphorylation assay typically maintains a physiological pH and contains essential components to ensure enzyme stability and activity. While specific conditions can vary between experimental setups, a common and effective buffer system is HEPES-based. For example, a widely used kinase assay buffer includes 20 mM HEPES at pH 7.4, 150 mM NaCl, 5 mM EGTA, and 20 mM β-Glycerol phosphate[1]. Another formulation suggests 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT[2]. The choice between buffer systems like HEPES and Tris can depend on the specific requirements of your experiment; HEPES is often favored for its stability over a range of temperatures, whereas Tris is a cost-effective option[3].

Q2: What is the role of each component in the kinase assay buffer?

Each component of the kinase assay buffer plays a critical role in the phosphorylation reaction.

  • Buffer (HEPES/Tris): Maintains a stable pH, which is crucial for enzyme activity. Most LRRK2 kinase assays are performed at a pH of 7.4 or 7.5[2][4][5].

  • Salts (e.g., NaCl): Help to maintain the ionic strength of the solution and can be important for protein solubility and conformation.

  • Divalent Cations (MgCl2): Magnesium is an essential cofactor for kinases, as it coordinates with ATP to facilitate the phosphoryl transfer reaction[1][2][4][5]. Manganese (MnCl2) can sometimes be used as an alternative and may even boost the activity of certain kinases[6].

  • Chelating Agents (e.g., EGTA): EGTA is used to chelate divalent cations. Its inclusion can be important in cell lysis buffers to inhibit metalloproteases, but in the kinase reaction itself, the concentration of MgCl2 must be sufficient to overcome the chelating effect[1][4][7].

  • Phosphatase Inhibitors (e.g., β-Glycerol phosphate): These are crucial to prevent the dephosphorylation of the this compound substrate by any contaminating phosphatases, which would lead to an underestimation of kinase activity[1][7].

  • Reducing Agents (e.g., DTT): Dithiothreitol (DTT) is included to maintain a reducing environment, which prevents the oxidation of cysteine residues in the kinase and helps maintain its proper conformation and activity[2][5].

  • Carrier Proteins (e.g., BSA): Bovine Serum Albumin (BSA) is often added to stabilize the kinase enzyme and prevent it from sticking to the walls of the reaction vessel, especially at low enzyme concentrations[2][5][8].

Q3: My this compound phosphorylation signal is low. What are the potential causes and solutions?

Low signal in a this compound phosphorylation assay can stem from several factors. Here is a troubleshooting guide to address this issue:

  • Inactive Enzyme: Ensure the LRRK2 enzyme is active. Enzyme activity can be compromised by improper storage, repeated freeze-thaw cycles, or aggregation[9].

    • Solution: Use a fresh aliquot of the enzyme and verify its activity with a positive control.

  • Suboptimal ATP Concentration: The concentration of ATP is critical. If it is too low, the reaction rate will be limited. The apparent Km for ATP for LRRK2 is approximately 41.73 µM[10].

    • Solution: Ensure the final ATP concentration in your assay is at or above the Km. A common concentration used is 10 µM[2][10].

  • Substrate Depletion or Inhibition: High enzyme concentrations or long incubation times can lead to substrate depletion or product inhibition[9].

    • Solution: Optimize the enzyme concentration and incubation time by performing a time-course experiment.

  • Incorrect Buffer Composition: The absence of essential components like MgCl2 or the presence of inhibitors can significantly reduce kinase activity.

    • Solution: Double-check the composition and pH of your kinase buffer. Refer to the recommended buffer compositions in the table below.

  • Reagent Purity: Impurities in ATP, substrates, or buffers can negatively affect the reaction kinetics[9].

    • Solution: Use high-purity reagents.

Troubleshooting Guide

Problem: High Background Signal

High background can mask the true signal from this compound phosphorylation.

  • Cause: Non-specific binding of antibodies (in antibody-based detection methods) or autophosphorylation of the kinase.

    • Troubleshooting Step:

      • Include a "no enzyme" control to determine the background signal.

      • Include a "no substrate" control to assess the level of LRRK2 autophosphorylation[11].

      • Optimize the concentration of the detection antibody.

      • Ensure proper blocking steps are included in your protocol if using methods like Western blotting[1].

Problem: Inconsistent Results

Variability between replicate wells or experiments can make data interpretation difficult.

  • Cause: Pipetting errors, temperature fluctuations, or reagent instability.

    • Troubleshooting Step:

      • Ensure accurate and consistent pipetting, especially for small volumes of enzyme and inhibitors.

      • Maintain a constant temperature during the incubation step. Use a heat block or water bath set to 30°C[1][12].

      • Prepare fresh dilutions of ATP and other critical reagents for each experiment.

Problem: Compound Interference

When screening for inhibitors, the compounds themselves can interfere with the assay readout.

  • Cause: Autofluorescence of test compounds or light scattering from precipitated compounds can interfere with fluorescence-based assays[9][13][14]. Some compounds may also inhibit the detection system (e.g., luciferase in ADP-Glo assays)[14].

    • Troubleshooting Step:

      • Run a control with the test compound in the absence of the enzyme to check for autofluorescence.

      • Consider using a different assay format that is less susceptible to interference, such as a radiometric assay or a far-red fluorescence-based assay[13].

      • For luminescence-based assays, run a counterscreen to identify compounds that inhibit the luciferase enzyme[14].

Data Presentation: Comparison of LRRK2 Kinase Assay Buffers

The following table summarizes different buffer compositions used for LRRK2 kinase assays, providing a reference for optimizing your experimental conditions.

ComponentProtocol 1Protocol 2[2]Protocol 3[4]Protocol 4[5]Protocol 5
Buffer 20 mM HEPES, pH 7.440 mM Tris, pH 7.550 mM HEPES, pH 7.550 mM HEPES, pH 7.520 mM Hepes, pH 7.4
Salt 150 mM NaCl---150 mM NaCl
Divalent Cation 20 mM MgCl220 mM MgCl210 mM MgCl210 mM MgCl22.5 mM MgCl2
Chelating Agent 5 mM EGTA-1 mM EGTA--
Phosphatase Inhibitor 20 mM β-Glycerol phosphate----
Reducing Agent -50 µM DTT-1 mM DTT0.5 mM TCEP
Carrier Protein -0.1 mg/ml BSA-0.2 mg/mL BSA-
Detergent --0.01% Brij-350.01% Tween20-
Other ---1% glycerol5% glycerol, 20 µM GDP

Experimental Protocols

Standard LRRK2 Kinase Assay Protocol (Radiometric)

This protocol is adapted from established methods for measuring LRRK2 kinase activity using a radioactive ATP isotope[1][12].

  • Prepare the Kinase Reaction Mix: On ice, prepare a master mix containing the kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 20 mM MgCl2, 5 mM EGTA, 20 mM β-glycerol phosphate), this compound substrate, and the LRRK2 enzyme.

  • Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to the reaction mix. A typical final concentration is 10 µM ATP[7].

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 15-60 minutes) with gentle agitation[1][12].

  • Stop the Reaction: Terminate the reaction by adding Laemmli sample buffer or by spotting the reaction mixture onto P81 phosphocellulose paper[1].

  • Detection:

    • If using sample buffer, separate the proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen to visualize the phosphorylated this compound[15].

    • If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and then measure the incorporated radioactivity using a scintillation counter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Detection prep_mix Prepare Kinase Reaction Mix (Buffer, LRRK2, this compound) initiate Initiate Reaction with ATP/[γ-³²P]ATP prep_mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection of Phosphorylation (SDS-PAGE or P81 Paper) stop_reaction->detection troubleshooting_logic cluster_enzyme Enzyme Issues cluster_reagents Reagent Issues cluster_conditions Assay Conditions start Low Phosphorylation Signal check_enzyme Check Enzyme Activity (Fresh Aliquot, Positive Control) start->check_enzyme check_atp Verify ATP Concentration (≥ Km) start->check_atp check_buffer Confirm Buffer Composition & pH start->check_buffer optimize_time Optimize Incubation Time (Time-Course) start->optimize_time optimize_enzyme Optimize Enzyme Concentration start->optimize_enzyme

References

LRRKtide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of LRRKtide in solution. Accurate handling and storage of this peptide substrate are critical for reliable and reproducible results in LRRK2 kinase assays.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

A1: For long-term storage, lyophilized this compound powder should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2] Under these conditions, the peptide can be stable for up to two years.[1] For short-term use, it can be stored at 4°C.[2]

Q2: What is the recommended procedure for reconstituting this compound?

A2: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.[1][2] Briefly centrifuge the vial to ensure all the powder is at the bottom.[1] A recommended solvent is sterile, slightly acidic (pH 5-7) buffered solution or sterile distilled water.[3] For kinase assays, it is often dissolved in DMSO.[4]

Q3: How should I store this compound in solution?

A3: this compound in solution is significantly less stable than in its lyophilized form.[3] For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes and stored at -20°C for up to one month or -80°C for up to six months.[4] This practice helps to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3] It is often recommended to prepare fresh solutions for each experiment.

Q4: What are the common signs of this compound degradation?

A4: Degradation of this compound can lead to decreased LRRK2 kinase activity in your assays, resulting in a weaker signal or inconsistent results. Visible signs of degradation are unlikely, so the primary indicator is a reduction in assay performance.

Q5: Which amino acids in the this compound sequence are most susceptible to degradation?

A5: The this compound sequence (Arg-Leu-Gly-Arg-Asp-Lys-Tyr-Lys-Thr-Leu-Arg-Gln-Ile-Arg-Gln) contains residues that are prone to specific types of degradation:

  • Aspartic acid (Asp) : Susceptible to hydrolysis, which can lead to the formation of a cyclic imide intermediate followed by conversion to isoaspartic acid, altering the peptide's structure and function.

  • Glutamine (Gln) : Can undergo deamidation, a reaction catalyzed by basic conditions, converting it to glutamic acid.

  • Tyrosine (Tyr) : The phenolic side chain of tyrosine can be oxidized.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no LRRK2 kinase activity This compound degradation due to improper storage.Use a fresh aliquot of this compound stored at -80°C. Prepare a new stock solution from lyophilized powder.
This compound degradation in the assay buffer.Ensure the pH of your assay buffer is within the optimal range (typically 7.4-7.5). Avoid prolonged incubation times at elevated temperatures.
High background signal Contamination of this compound stock solution.Use sterile buffers and tips for reconstitution and handling. Filter-sterilize your stock solution if necessary.
Inconsistent results between experiments Repeated freeze-thaw cycles of the this compound stock solution.Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles.
Inaccurate peptide concentration due to moisture absorption.Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing.

This compound Stability in Solution: A Summary

The stability of this compound in solution is influenced by several factors, including temperature, pH, and the composition of the buffer. While specific quantitative stability data for this compound is limited, the following tables provide an overview based on general principles of peptide chemistry.

Table 1: Recommended Storage Conditions for this compound

Format Temperature Duration Notes
Lyophilized Powder-80°CUp to 2 yearsPreferred for long-term storage. Keep desiccated.[1]
-20°CUp to 1 yearSuitable for intermediate-term storage. Keep desiccated.[1]
4°CWeeksFor short-term use only.
In Solution (e.g., DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]

Table 2: Factors Influencing this compound Degradation in Solution

Factor Effect on Stability Recommendations
Temperature Higher temperatures accelerate degradation (hydrolysis, deamidation, oxidation).Store solutions frozen. Thaw on ice and keep cool during experiments.
pH Extreme pH values can catalyze hydrolysis and other degradation reactions. A slightly acidic pH (5-7) is generally better for the stability of peptides in aqueous solutions.[3]Use a buffer system that maintains a stable pH in the optimal range for the LRRK2 kinase assay (typically pH 7.4-7.5).
Buffer Composition Certain buffer components can affect peptide stability.Use high-purity, sterile reagents. Common LRRK2 kinase assay buffers include Tris-HCl and HEPES. The presence of reducing agents like DTT can help prevent oxidation.
Oxygen Atmospheric oxygen can lead to the oxidation of susceptible amino acids like tyrosine.For long-term storage of solutions, consider using oxygen-free solvents. Minimize exposure of solutions to air.
Freeze-Thaw Cycles Repeated cycles can cause peptide degradation and aggregation.Aliquot stock solutions into single-use volumes.[2][3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Remove the vial of lyophilized this compound from -20°C or -80°C storage.

  • Place the vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.[1]

  • Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1 minute) to collect all the powder at the bottom.

  • Under sterile conditions, add the desired volume of an appropriate solvent (e.g., sterile water, 20mM Tris-HCl pH 7.5, or DMSO).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • If not for immediate use, aliquot the solution into single-use, low-protein-binding tubes and store at -80°C.

Protocol 2: LRRK2 Kinase Assay using this compound

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Prepare Kinase Reaction Buffer: A typical buffer consists of 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.

  • Prepare this compound Substrate Solution: Dilute the this compound stock solution to the desired final concentration in the kinase reaction buffer.

  • Prepare LRRK2 Enzyme Solution: Dilute the LRRK2 enzyme to the desired final concentration in the kinase reaction buffer. Keep the enzyme on ice.

  • Set up the Kinase Reaction:

    • In a reaction tube or well, combine the kinase reaction buffer, this compound substrate solution, and any inhibitors or test compounds.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the Reaction: Add the LRRK2 enzyme solution to the reaction mixture to start the reaction.

  • Add ATP: Add ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled ATP for ADP-Glo™ or other non-radioactive methods) to a final concentration typically around the Kₘ for ATP.

  • Incubate: Incubate the reaction at the desired temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or phosphoric acid for spotting onto P81 paper).

  • Detect Phosphorylation: Detect the amount of phosphorylated this compound using an appropriate method (e.g., scintillation counting for ³²P, luminescence for ADP-Glo™, or mass spectrometry).

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation This compound This compound (Substrate) LRRK2_Active->this compound Phosphorylation Upstream_Signals Upstream Signals (e.g., Autophosphorylation, Dimerization) Upstream_Signals->LRRK2_Inactive Inhibition pthis compound Phospho-LRRKtide Downstream_Signaling Cellular Processes (e.g., Cytoskeletal Dynamics) pthis compound->Downstream_Signaling Modulates Experimental_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection A Reconstitute Lyophilized this compound D Combine Buffer, this compound, and Inhibitors A->D B Prepare Kinase Buffer and Reagents B->D C Dilute LRRK2 Enzyme F Initiate with LRRK2 and ATP C->F E Pre-incubate D->E E->F G Incubate F->G H Stop Reaction G->H I Detect Phosphorylated this compound H->I J Analyze Data I->J

References

LRRK2 Autophosphorylation & LRRKtide Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LRRKtide and related peptide substrates to measure the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2).

Troubleshooting Guide

This guide addresses common issues encountered during LRRK2 kinase assays, focusing on unexpected results and their potential causes.

Problem Potential Cause Recommended Solution
High Background Signal 1. Non-specific binding of antibody or peptide to the plate/membrane.- Increase the number of wash steps and the stringency of the wash buffer (e.g., add Tween-20).- Use a blocking agent (e.g., BSA or non-fat dry milk) in your buffers.- Test different plate types (e.g., low-binding plates).
2. Contaminating kinase activity in the LRRK2 enzyme preparation.- Use highly purified LRRK2.- Include a "no enzyme" control to quantify background from other reagents.- If using cell lysates, consider immunoprecipitating LRRK2 to isolate its activity.[1]
3. High concentration of ATP, especially radiolabeled ATP.- Optimize the ATP concentration. While the reaction needs sufficient ATP, excessively high concentrations can increase background. The Km of LRRK2 for ATP can vary, so an ATP titration is recommended.
Low or No Signal 1. Inactive LRRK2 enzyme.- Ensure proper storage and handling of the LRRK2 enzyme to maintain its activity. Avoid repeated freeze-thaw cycles.- Test the activity of a new batch of enzyme or a positive control kinase.
2. Suboptimal assay conditions.- Optimize the concentrations of LRRK2, this compound, and ATP through titration experiments.- Verify the pH and composition of the kinase reaction buffer. A typical buffer contains Tris-HCl (pH 7.5), MgCl₂, and DTT.[2]
3. Presence of kinase inhibitors in the reaction.- Ensure that none of the reagents (e.g., from cell lysis buffers) contain kinase inhibitors like EDTA or high concentrations of detergents.- If testing compounds, perform a dose-response curve to determine the IC50.
High Well-to-Well Variability 1. Inconsistent pipetting.- Use calibrated pipettes and ensure proper mixing of reagents in each well.
2. Edge effects on the assay plate.- Avoid using the outer wells of the plate, or fill them with buffer to maintain a consistent environment across the plate.
3. LRRK2 aggregation.- LRRK2 can form oligomers and aggregates, which may affect its activity and lead to inconsistent results.[3] Ensure the enzyme is properly solubilized.
Assay Signal Decreases Over Time 1. LRRK2 instability.- LRRK2 activity can decline over time, especially with prolonged incubation.[1] Optimize the incubation time to be within the linear range of the assay.
2. ATP depletion.- If the reaction proceeds for a long time or with high enzyme concentration, ATP may become a limiting factor. Ensure the ATP concentration is not depleted by more than 10-20% during the assay.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is LRRK2 autophosphorylation, and how does it affect kinase activity?

A1: LRRK2 can phosphorylate itself, a process known as autophosphorylation. Several autophosphorylation sites have been identified, primarily within the GTPase domain.[4] This autophosphorylation is thought to play a role in regulating LRRK2's kinase activity and its interaction with other proteins.[5][6] For example, phosphorylation at Ser1292 is considered an indicator of LRRK2 kinase activity.[7]

Q2: What is this compound, and why is it used in LRRK2 kinase assays?

A2: this compound is a synthetic peptide substrate derived from the moesin protein, which is a known substrate of LRRK2.[4] It contains a specific threonine residue that is efficiently phosphorylated by LRRK2, making it a useful tool for measuring LRRK2 kinase activity in vitro.[8]

Q3: Are there alternative peptide substrates to this compound?

A3: Yes, another commonly used peptide substrate is Nictide. Nictide was developed to have a lower Km and higher Vmax compared to this compound, potentially offering a more sensitive assay.[8][9]

Experimental Design & Optimization

Q4: How do pathogenic LRRK2 mutations, like G2019S, affect this compound phosphorylation?

A4: The G2019S mutation, located in the kinase domain, has been consistently shown to increase LRRK2 kinase activity by 2- to 3-fold in vitro.[7][10] This leads to a corresponding increase in the phosphorylation of substrates like this compound. Other pathogenic mutations, such as those in the ROC and COR domains (e.g., R1441C/G), also increase kinase activity, though the mechanism may be indirect.[11]

Q5: What is the role of the LRRK2 GTPase domain in regulating kinase activity?

A5: The GTPase domain and the kinase domain of LRRK2 are functionally interconnected. The GTP-binding state of the GTPase domain is thought to act as a molecular switch that modulates kinase activity.[4] Autophosphorylation within the GTPase domain can influence both GTP binding and kinase activity.[5]

Q6: How does LRRK2 dimerization impact kinase activity?

A6: LRRK2 can exist as monomers, dimers, and higher-order oligomers. The dimeric form of LRRK2 is considered to be the most active state.[3][12] Conditions that promote dimerization, such as membrane association, are linked to increased kinase activity.[4][12][13] Conversely, some kinase inhibitors can disrupt LRRK2 dimers.[3]

Data Interpretation

Q7: My results show that a compound inhibits LRRK2-mediated this compound phosphorylation. How can I be sure it's a direct LRRK2 inhibitor?

A7: While inhibition of this compound phosphorylation suggests an effect on LRRK2 activity, it's important to confirm direct inhibition. This can be done through several approaches:

  • ATP Competition Assay: Determine if the inhibitor's potency changes at different ATP concentrations. Most LRRK2 inhibitors are ATP-competitive.[4]

  • Counter-screening: Test the compound against a panel of other kinases to assess its selectivity.

  • Binding Assays: Directly measure the binding of the compound to LRRK2 using techniques like Surface Plasmon Resonance (SPR).

Q8: I observe LRRK2 autophosphorylation but low this compound phosphorylation. What could be the reason?

A8: This could indicate several possibilities:

  • Substrate Specificity: The specific conformation of your LRRK2 enzyme might favor autophosphorylation over substrate phosphorylation under the given assay conditions.

  • Suboptimal this compound Concentration: Ensure the this compound concentration is at or above its Km value. The reported Km for this compound is approximately 200 µM.[8]

  • Assay Format: The detection method for this compound phosphorylation might be less sensitive than the method used to detect autophosphorylation.

Quantitative Data Summary

Table 1: Kinetic Parameters for LRRK2 Peptide Substrates

Peptide SubstrateKmVmaxReference
This compound~200 µM~14 units/mg[8]
Nictide~10 µM (20-fold lower than this compound)~25 units/mg (~2-fold higher than this compound)[8][9]

Table 2: IC50 Values of Common LRRK2 Inhibitors

InhibitorLRRK2 (G2019S) IC50LRRK2 (WT) IC50Reference
Sunitinib~19 nM~76 nM (4-fold less sensitive)[8]
Y-27632~1 µM~2 µM (2-fold less sensitive)[8]
H-1152~0.15 µM~0.3 µM (2-fold less sensitive)[8]

Signaling & Experimental Workflow Diagrams

LRRK2_Activation_Pathway cluster_regulation Regulatory Inputs cluster_lrrk2 LRRK2 cluster_output Kinase Activity Outputs GTP_Binding GTP Binding LRRK2_Inactive LRRK2 (Inactive Monomer) GTP_Binding->LRRK2_Inactive promotes Dimerization Dimerization LRRK2_Active LRRK2 (Active Dimer) Membrane_Association Membrane Association Membrane_Association->Dimerization enhances LRRK2_Inactive->LRRK2_Active activation LRRK2_Active->LRRK2_Inactive inactivation Autophosphorylation Autophosphorylation (e.g., pS1292) LRRK2_Active->Autophosphorylation catalyzes Substrate_Phosphorylation Substrate Phosphorylation (e.g., this compound, Rab proteins) LRRK2_Active->Substrate_Phosphorylation catalyzes Autophosphorylation->LRRK2_Active modulates activity

Caption: LRRK2 activation and signaling pathway.

LRRKtide_Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (LRRK2, this compound, ATP, Buffer) Start->Prepare_Reagents Initiate_Reaction 2. Mix Reagents in Assay Plate (Enzyme, Substrate, ATP) Prepare_Reagents->Initiate_Reaction Incubate 3. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 4. Stop Reaction (e.g., add EDTA or acid) Incubate->Stop_Reaction Detect_Signal 5. Detect Phosphorylated this compound Stop_Reaction->Detect_Signal Analyze_Data 6. Analyze Data (e.g., calculate % conversion or IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an this compound kinase assay.

Troubleshooting_Logic Start Unexpected Result High_Background High Background? Start->High_Background Low_Signal Low/No Signal? High_Background->Low_Signal No Sol_High_BG Check: - Wash Steps - Blocking - Enzyme Purity High_Background->Sol_High_BG Yes High_Variability High Variability? Low_Signal->High_Variability No Sol_Low_Signal Check: - Enzyme Activity - Reagent Concentrations - Inhibitors Low_Signal->Sol_Low_Signal Yes Sol_High_Var Check: - Pipetting - Plate Edge Effects - Enzyme Aggregation High_Variability->Sol_High_Var Yes Re-Optimize Re-optimize Assay High_Variability->Re-Optimize No Sol_High_BG->Re-Optimize Sol_Low_Signal->Re-Optimize Sol_High_Var->Re-Optimize

Caption: Troubleshooting logic for LRRK2 kinase assays.

Detailed Experimental Protocols

Protocol 1: Radiometric LRRK2 Kinase Assay using this compound

This protocol is based on methods described for measuring LRRK2 kinase activity using a radioactive phosphate source.[8]

Materials:

  • Recombinant LRRK2 (e.g., GST-LRRK2)

  • This compound peptide

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂)

  • [γ-³²P]ATP

  • "Cold" (non-radioactive) ATP

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture in a total volume of 25 µL. The final concentrations should be:

    • 12 nM LRRK2 enzyme

    • 200 µM this compound (or desired concentration for kinetic studies)

    • 0.1 mM ATP (spiked with [γ-³²P]ATP to ~500 cpm/pmol)

  • Initiate the reaction by adding the ATP mixture to the enzyme and substrate.

  • Incubate the reaction at 30°C for 15-30 minutes. Ensure the reaction time is within the linear range.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • Immediately immerse the P81 paper in a beaker of 50 mM phosphoric acid.

  • Wash the P81 papers extensively (3-4 times for 5-10 minutes each) in fresh 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the papers.

  • Quantify the incorporated radioactivity using a scintillation counter (Cerenkov counting).

  • Calculate kinase activity, often expressed as nmol of phosphate incorporated per minute per mg of enzyme.

Protocol 2: Non-Radiometric LRRK2 Kinase Assay (ADP-Glo™ Principle)

This protocol is based on the principle of detecting ADP produced during the kinase reaction.[2]

Materials:

  • Recombinant LRRK2

  • This compound peptide

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Add reagents to the wells of a 384-well plate in the following order (example volumes):

    • 1 µL of test compound or vehicle (e.g., 5% DMSO).

    • 2 µL of LRRK2 enzyme in kinase buffer.

    • 2 µL of this compound/ATP mixture in kinase buffer.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

References

LRRKtide Assay Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize their LRRKtide assays, with a focus on improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay?

A this compound assay is a biochemical method used to measure the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein linked to Parkinson's disease.[1][2][3] The assay utilizes a synthetic peptide, this compound, which is a substrate for LRRK2.[4] The transfer of a phosphate group from ATP to the this compound by LRRK2 is quantified to determine the enzyme's activity.[5]

Q2: What are the common methods for detecting LRRK2 activity in a this compound assay?

Common detection methods include:

  • Radiometric assays: These involve the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), where the incorporation of the radioactive phosphate into this compound is measured.[2][5]

  • Luminescence-based assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal.[6]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays: In this format, a fluorescently labeled this compound and a terbium-labeled antibody that recognizes the phosphorylated this compound are used. Phosphorylation brings the fluorophore and the antibody in close proximity, resulting in a FRET signal.[7]

Q3: Why is the signal-to-noise ratio important in this compound assays?

A high signal-to-noise ratio (S/N) is crucial for obtaining reliable and reproducible data. It ensures that the measured signal accurately reflects the enzymatic activity of LRRK2 and is not obscured by background noise. A poor S/N ratio can lead to inaccurate quantification of kinase activity and misinterpretation of results, particularly when screening for inhibitors or activators.

Troubleshooting Guide

Low Signal

Problem: The assay signal is weak or indistinguishable from the background.

Potential Cause Troubleshooting Steps
Inactive LRRK2 Enzyme - Ensure proper storage of the enzyme at -80°C. - Avoid repeated freeze-thaw cycles. - Verify the activity of the enzyme lot with a positive control.
Suboptimal Reagent Concentrations - Titrate the LRRK2 enzyme to determine the optimal concentration for a robust signal.[8] - Optimize the ATP concentration. The apparent Km of ATP for LRRK2 can vary (e.g., 57 µM for wild-type and 134 µM for G2019S mutant in one study).[8][9] - Titrate the this compound substrate concentration. The Km for this compound is reported to be around 200 µM.[5][10]
Incorrect Assay Buffer Composition - Ensure the buffer contains essential components like MgCl₂ (typically 10-20 mM) and a buffering agent (e.g., HEPES or Tris at pH 7.4-7.5).[6][7][11] - Include DTT (e.g., 0.25-2 mM) to maintain a reducing environment.[7][11]
Inadequate Incubation Time or Temperature - Optimize the incubation time. Typical incubation times range from 30 to 120 minutes.[5][6][7] - Ensure the incubation is performed at the recommended temperature, usually room temperature or 30°C.[2][5][7]
High Background

Problem: The background signal in the negative control wells (no enzyme or no substrate) is excessively high.

Potential Cause Troubleshooting Steps
Contaminated Reagents - Use fresh, high-quality reagents. - Aliquot reagents to avoid contamination of stock solutions.
Non-enzymatic Phosphorylation - Run a control reaction without the LRRK2 enzyme to assess the level of non-enzymatic signal.
Sub-optimal ATP Concentration in Luminescence Assays - In ADP-Glo™ assays, high ATP concentrations can lead to a high background. Optimize the ATP concentration to achieve a good signal window.[6]
Autophosphorylation of LRRK2 - LRRK2 can autophosphorylate, which might contribute to the background in certain assay formats.[1][2] This is more of a consideration in radiometric gel-based assays.

Quantitative Data Summary

The following table summarizes typical concentration ranges and conditions for this compound assays based on various protocols. Note that optimal conditions may vary depending on the specific assay format and reagents used.

Parameter Typical Range Reference
LRRK2 Enzyme Concentration 1-25 ng/µL[6][8]
This compound Substrate Concentration 100 nM - 400 µM[5][7][8]
ATP Concentration 10 µM - 200 µM[5][6][7][9]
MgCl₂ Concentration 3 - 25 mM[7][11]
Incubation Time 30 - 120 minutes[5][6][7]
Incubation Temperature Room Temperature or 30°C[2][5][7]

Experimental Protocols

Standard this compound Kinase Assay Protocol (Radiometric)
  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the desired concentration of this compound, and recombinant LRRK2 enzyme.[7]

  • Initiate Reaction: Add [γ-³³P]ATP (e.g., 1 µCi) and unlabeled ATP (to the desired final concentration) to the reaction mix.[7]

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.[5][7]

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 7.5 M guanidine hydrochloride or by spotting the reaction mixture onto P81 phosphocellulose paper.[5][7]

  • Washing (for P81 paper): Wash the P81 paper multiple times with phosphoric acid (e.g., 50-75 mM) to remove unincorporated [γ-³³P]ATP.[5][9]

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.[9]

ADP-Glo™ Luminescent Kinase Assay Protocol
  • Reaction Setup: In a 384-well plate, add the test compounds (e.g., inhibitors), followed by the LRRK2 enzyme.[6]

  • Initiate Kinase Reaction: Add a mixture of this compound and ATP to start the reaction.[6]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[6]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Signal Measurement: Read the luminescence using a plate reader.[6]

Visualizations

LRRK2_Signaling_Pathway cluster_reaction Kinase Reaction LRRK2 LRRK2 pthis compound Phosphorylated this compound LRRK2->pthis compound Phosphorylation ATP ATP ADP ADP ATP->ADP This compound This compound (Substrate) This compound->pthis compound

Caption: LRRK2 phosphorylates this compound using ATP.

LRRKtide_Assay_Workflow start Start prepare_reagents Prepare Reagents (LRRK2, this compound, ATP, Buffer) start->prepare_reagents setup_reaction Set up Kinase Reaction prepare_reagents->setup_reaction incubation Incubate (e.g., 30-120 min) setup_reaction->incubation stop_reaction Stop Reaction (if applicable) incubation->stop_reaction detection Signal Detection (Radiometry, Luminescence, etc.) stop_reaction->detection analyze_data Data Analysis (Calculate S/N Ratio) detection->analyze_data end End analyze_data->end

Caption: General workflow for a this compound kinase assay.

Troubleshooting_Logic start Problem: Poor S/N Ratio low_signal Low Signal? start->low_signal high_background High Background? start->high_background low_signal->high_background No check_enzyme Check Enzyme Activity & Concentrations low_signal->check_enzyme Yes check_reagent_purity Check Reagent Purity high_background->check_reagent_purity Yes optimize_reagents Optimize Reagent Concentrations (ATP, this compound) check_enzyme->optimize_reagents check_buffer Verify Buffer Composition optimize_reagents->check_buffer optimize_incubation Optimize Incubation Time & Temperature check_buffer->optimize_incubation run_no_enzyme_control Run No-Enzyme Control check_reagent_purity->run_no_enzyme_control optimize_atp Optimize ATP Concentration (Luminescence Assays) run_no_enzyme_control->optimize_atp

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Synthetic LRRKtide Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the lot-to-lot variability of synthetic LRRKtide peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LRRK2 kinase assays?

This compound is a synthetic peptide designed as an artificial substrate for Leucine-Rich Repeat Kinase 2 (LRRK2). Its sequence is derived from a phosphorylation site in the Moesin protein. Researchers use this compound in in vitro kinase assays to measure the enzymatic activity of LRRK2, which is a key protein implicated in Parkinson's disease. Monitoring the phosphorylation of a standardized substrate like this compound allows for the characterization of LRRK2 activity and the screening of potential kinase inhibitors.

Q2: What are the primary causes of lot-to-lot variability in synthetic peptides like this compound?

Lot-to-lot variability in synthetic peptides arises from the complexities of solid-phase peptide synthesis (SPPS). Even with optimized protocols, each synthesis run can produce a slightly different impurity profile. Key sources of variability include:

  • Synthesis By-products: Incomplete coupling or deprotection steps can lead to truncated or deletion sequences.

  • Chemical Modifications: Side reactions during synthesis or cleavage from the resin can cause unwanted modifications, such as oxidation or deamidation.

  • Residual Contaminants: Impurities from solvents and reagents used in synthesis and purification, such as trifluoroacetic acid (TFA), can remain in the final product.

  • Physical Properties: Factors like hygroscopicity (moisture absorption) and static charge can affect the accurate weighing and handling of peptide powders, leading to concentration errors.

Q3: How can lot-to-lot variability impact my experimental results?

Inconsistent peptide quality can directly affect the reliability and reproducibility of your experiments. For kinase assays, the consequences include:

  • Altered Kinase Activity: Impurities can act as inhibitors or alternative substrates, leading to artificially low or high measurements of LRRK2 activity.

  • Poor Reproducibility: Using different lots with varying purity and net peptide content can lead to significant variations in results, making it difficult to compare data across experiments.

Q4: What purity level of this compound peptide is recommended for my kinase assays?

The required peptide purity depends on the sensitivity of your application. For most quantitative enzyme kinetics and inhibitor screening assays, a high purity level is essential to ensure that the observed activity is due to the target peptide.

Purity LevelRecommended Applications
>98%Quantitative analysis, enzyme kinetics, structure-activity relationship (SAR) studies, crystallography, clinical trials.
>95%In vivo studies, quantitative receptor-ligand interaction studies, sensitive bioassays, ELISA standards.
>90%General in vitro assays, qualitative enzyme-substrate studies.
70-85%Non-quantitative applications like antigen production for polyclonal antibodies, initial screening.

Q5: What are the best practices for storing and handling this compound peptides to minimize variability?

Proper storage and handling are critical for maintaining peptide integrity and ensuring consistent results.

  • Storage: Lyophilized peptides should be stored at -20°C or -80°C to prevent degradation. Keep containers tightly sealed with a desiccant to protect from moisture.

  • Handling: Before weighing, allow the peptide vial to equilibrate to room temperature to prevent condensation. Minimize freeze-thaw cycles by creating single-use aliquots of the stock solution. Peptides can be hygroscopic and prone to static, so handle them in a controlled environment, ideally with humidity between 25-35%.

  • Solubilization: Use the solvent recommended by the manufacturer. If solubility is an issue, sonication can help. Once dissolved, store stock solutions at -80°C.

Q6: What quality control (QC) data should I expect from my peptide supplier?

A reputable supplier should provide a comprehensive Certificate of Analysis (CoA) for each peptide lot. This document is essential for assessing peptide quality and troubleshooting experiments. Key QC data includes:

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram is used to determine the purity of the peptide by separating the target peptide from impurities. The purity is reported as the percentage of the area of the main peak.

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of the peptide, verifying that the correct sequence was synthesized. High-resolution MS can also help identify the mass of impurities.

  • Amino Acid Analysis (AAA): This technique can be used to determine the total peptide content and confirm the amino acid composition of the peptide.

Troubleshooting Guide

Problem: My LRRK2 kinase assay shows high background or inconsistent results between lots.

  • Question: Have you checked the purity and identity of each this compound lot?

    • Answer: Impurities in a peptide preparation can significantly affect assay results. Always compare the HPLC and MS data from the Certificate of Analysis for each lot. A lower purity lot might contain truncated peptides or other contaminants that could interfere with the assay. Lot-to-lot differences in neurotoxicity have been observed for other synthetic peptides, highlighting the importance of this verification.

  • Question: Are you accounting for the net peptide content?

    • Answer: Lyophilized peptides are not 100% peptide; they contain counter-ions (like TFA from purification) and bound water. The net peptide content (NPC) can vary between lots. If you prepare solutions based on weight alone, you may have different effective concentrations of the peptide, leading to variability. If provided by the supplier, use the NPC to calculate the exact peptide concentration.

  • Question: How are you handling and storing the peptides?

    • Answer: Improper storage can lead to degradation, while repeated freeze-thaw cycles can cause peptide aggregation and loss of activity. Ensure you are following best practices for storage and creating single-use aliquots to maintain consistency.

Problem: My this compound peptide won't dissolve properly.

  • Question: What solvent are you using?

    • Answer: Check the manufacturer's data sheet for the recommended solvent. The amino acid sequence dictates a peptide's properties, including its solubility. While many peptides dissolve in sterile water, some may require aqueous solutions of acetic acid or ammonia, or organic solvents like DMSO.

  • Question: Have you tried using sonication?

    • Answer: If the peptide is difficult to dissolve, brief periods of sonication in a water bath can help break up aggregates and facilitate solubilization. Avoid excessive heating, as it can degrade the peptide.

Problem: I'm observing low or no kinase activity in my assay.

  • Question: Have you confirmed the identity of

Validation & Comparative

LRRKtide vs. Nictide: A Comparative Guide for LRRK2 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also implicated in the idiopathic form of the disease. The kinase activity of LRRK2 is a key area of research for understanding its pathological role and for the development of therapeutic inhibitors. Accurate and efficient measurement of LRRK2 kinase activity is therefore crucial. This guide provides a detailed comparison of two commonly used peptide substrates for LRRK2 kinase assays: LRRKtide and Nictide.

This compound and Nictide: An Overview

This compound is a synthetic peptide substrate derived from the phosphorylation site of Moesin, a protein that is phosphorylated by LRRK2 in vitro. It has been widely used in LRRK2 kinase assays since its development.

Nictide is a more recently developed synthetic peptide substrate that was elaborated through substrate specificity studies of LRRK2. It was designed to be a more efficient substrate for LRRK2 than this compound.

Performance Comparison

The choice of substrate in a kinase assay can significantly impact the sensitivity, accuracy, and overall performance of the assay. The following table summarizes the key quantitative data comparing this compound and Nictide for LRRK2 kinase assays.

ParameterThis compoundNictideReference
Km (μM) ~20010[1]
Vmax (units/mg) ~15.326[1]
Efficiency (Vmax/Km) ~0.07652.6Calculated

Key Findings:

  • Higher Affinity: Nictide exhibits a 20-fold lower Michaelis constant (Km) compared to this compound, indicating a much higher binding affinity for the LRRK2 kinase.[1] This allows for the use of lower substrate concentrations in assays, which can reduce costs and minimize potential off-target effects.

  • Increased Velocity: Nictide demonstrates a nearly 2-fold higher maximum velocity (Vmax) than this compound, signifying that LRRK2 can phosphorylate Nictide at a faster rate.[1] This leads to a stronger signal and potentially shorter assay times.

  • Superior Catalytic Efficiency: The catalytic efficiency (Vmax/Km) of Nictide is significantly greater than that of this compound. This metric, which represents how efficiently an enzyme converts a substrate into a product, underscores Nictide's superiority as a substrate for LRRK2.

Experimental Protocols

Below are detailed protocols for performing LRRK2 kinase assays using both this compound and Nictide. These protocols are based on commonly used methods and can be adapted for various detection formats (e.g., radiometric, luminescence, fluorescence).

LRRK2 Kinase Assay Protocol using this compound

This protocol is a general guideline for a radiometric assay using [γ-³²P]ATP.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (e.g., 0.75%)

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 25 µL reaction, a typical mix would include:

    • 5 µL of 5x Kinase Assay Buffer

    • Recombinant LRRK2 (final concentration typically in the nM range)

    • This compound (final concentration at or above its Km, e.g., 200-500 µM)

    • Nuclease-free water to bring the volume to 20 µL.

  • Initiate the reaction: Add 5 µL of a solution containing both cold ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP (to a specific activity of ~500 cpm/pmol).

  • Incubate: Mix gently and incubate the reaction at 30°C for a set time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper.

  • Wash: Immediately place the P81 paper in a beaker of 0.75% phosphoric acid. Wash the paper three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Rinse: Rinse the P81 paper once with acetone.

  • Quantify: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

LRRK2 Kinase Assay Protocol using Nictide

This protocol is a general guideline for a non-radiometric, luminescence-based assay (e.g., ADP-Glo™).[2]

Materials:

  • Recombinant LRRK2 enzyme

  • Nictide peptide substrate

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare reagents: Dilute the LRRK2 enzyme, Nictide substrate, and ATP in the Kinase Assay Buffer.

  • Set up the kinase reaction: In a 384-well plate, add the following in order:

    • 1 µL of test compound or vehicle (e.g., DMSO).

    • 2 µL of LRRK2 enzyme solution.

    • 2 µL of a mix containing Nictide (at a final concentration around its Km, e.g., 10-20 µM) and ATP (at a final concentration that is at or below the Km for ATP).

  • Incubate: Mix the plate gently and incubate at room temperature for a set time (e.g., 60-120 minutes).[2]

  • Stop the reaction and detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[2]

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[2]

  • Generate luminescent signal:

    • Add 10 µL of Kinase Detection Reagent to each well.[2]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[2]

  • Measure luminescence: Read the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the LRRK2 kinase activity.

Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates a simplified overview of the LRRK2 signaling pathway, highlighting its upstream regulators and downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Substrates cluster_processes Cellular Processes Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activates VPS35 VPS35 VPS35->LRRK2 Modulates Activity Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab12 Rab12 LRRK2->Rab12 Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab12->Vesicular_Trafficking

Caption: A simplified diagram of the LRRK2 signaling pathway.

LRRK2 Kinase Assay Workflow

The following diagram illustrates a general workflow for an in vitro LRRK2 kinase assay.

LRRK2_Kinase_Assay_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Kinase Reaction: - LRRK2 Enzyme - Peptide Substrate (this compound or Nictide) - Kinase Buffer - ATP ([γ-³²P]ATP or cold ATP) Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Detection Detection of Phosphorylated Substrate Reaction_Termination->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End: Determine Kinase Activity Data_Analysis->End

Caption: A general workflow for an LRRK2 kinase assay.

Conclusion

Based on the available kinetic data, Nictide is the superior peptide substrate for LRRK2 kinase assays compared to this compound . Its higher affinity and the faster rate at which it is phosphorylated by LRRK2 lead to a significantly greater catalytic efficiency. This translates to more sensitive and robust assays, allowing for the use of lower enzyme and substrate concentrations, which can be particularly advantageous for high-throughput screening of LRRK2 inhibitors. While this compound remains a valid tool, researchers and drug development professionals seeking to optimize their LRRK2 kinase assays should consider transitioning to Nictide to achieve higher quality data and improved assay performance.

References

LRRK2 Substrates: A Comparative Analysis of LRRKtide and Myelin Basic Protein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Leucine-rich repeat kinase 2 (LRRK2) activity. This guide provides an objective comparison of two commonly used LRRK2 substrates: the synthetic peptide LRRKtide and the full-length protein Myelin Basic Protein (MBP).

This document summarizes key performance data, details experimental protocols for kinase assays, and visualizes relevant signaling pathways to aid in the selection of the most suitable substrate for your research needs.

At a Glance: this compound vs. Myelin Basic Protein

FeatureThis compoundMyelin Basic Protein (MBP)
Substrate Type Synthetic PeptideFull-length Protein
Specificity Specific for LRRK2 and related kinasesGeneric kinase substrate
Kinetic Profile Well-defined Km and VmaxNot well-defined for LRRK2
Assay Format Non-radioactive (e.g., luminescence, fluorescence) and radioactivePrimarily radioactive ([γ-³²P]ATP)
Advantages High specificity, amenability to high-throughput screening, well-characterized kineticsReadily available, historically used, useful for initial activity screens
Disadvantages May not reflect phosphorylation of full-length protein substratesLower specificity, potential for phosphorylation by contaminating kinases, complex kinetics

Quantitative Performance Data

The kinetic parameters of a substrate are crucial for understanding its affinity for the enzyme and the maximum rate of the reaction.

SubstrateKmVmaxSource
This compound200 μM14 units/mg[1]
Nictide*~10 μM~25 units/mg[1]
Myelin Basic ProteinNot reportedNot reported-

*Nictide is an optimized version of this compound with a 20-fold lower Km and nearly 2-fold higher Vmax, making it a more efficient substrate for LRRK2.[1]

Signaling Pathways

LRRK2 is a multifaceted kinase implicated in a variety of cellular processes. The choice of substrate can be influenced by the specific pathway being investigated.

LRRK2_Signaling_Pathways cluster_0 Cytoskeletal Dynamics cluster_1 Vesicular Trafficking cluster_2 In Vitro Kinase Assay LRRK2_cyto LRRK2 ERM ERM Proteins (Ezrin, Radixin, Moesin) LRRK2_cyto->ERM Phosphorylates Actin Actin Cytoskeleton ERM->Actin Regulates LRRK2_vesicle LRRK2 Rab Rab GTPases (e.g., Rab8, Rab10) LRRK2_vesicle->Rab Phosphorylates Vesicle Vesicle Trafficking (e.g., endocytosis, exocytosis) Rab->Vesicle Regulates LRRK2_assay LRRK2 This compound This compound (derived from ERM) LRRK2_assay->this compound MBP Myelin Basic Protein (Generic Substrate) LRRK2_assay->MBP Assay_Output Phosphorylation Signal This compound->Assay_Output MBP->Assay_Output

LRRK2 Signaling and In Vitro Substrates

This compound is derived from ERM (Ezrin, Radixin, Moesin) proteins, which are involved in linking the actin cytoskeleton to the plasma membrane. Therefore, this compound can be a particularly relevant substrate for studies focused on LRRK2's role in cytoskeletal dynamics. In contrast, Rab GTPases are now considered to be the most well-validated physiological substrates of LRRK2, playing a key role in vesicular trafficking. MBP, as a generic substrate, does not have a direct, well-defined role in specific LRRK2 signaling pathways.

Experimental Protocols

This compound Kinase Assay (Non-Radioactive, Luminescence-Based)

This protocol is adapted from a generic ADP-Glo™ Kinase Assay for LRRK2.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Preparation: Dilute the LRRK2 enzyme, this compound substrate, and ATP to their desired working concentrations in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µl of inhibitor or vehicle (e.g., 5% DMSO)

    • 2 µl of diluted LRRK2 enzyme

    • 2 µl of the this compound/ATP mixture

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ATP Detection:

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Measurement: Record the luminescence signal using a plate reader.

LRRKtide_Assay_Workflow Start Prepare Reagents (LRRK2, this compound, ATP) Setup Set up Kinase Reaction in 384-well Plate Start->Setup Incubate_Kinase Incubate at Room Temperature (e.g., 120 min) Setup->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP Incubate at Room Temperature (40 min) Add_ADP_Glo->Incubate_ADP Add_Kinase_Detection Add Kinase Detection Reagent Incubate_ADP->Add_Kinase_Detection Incubate_Detection Incubate at Room Temperature (30 min) Add_Kinase_Detection->Incubate_Detection Measure Measure Luminescence Incubate_Detection->Measure

This compound Luminescence-Based Kinase Assay Workflow
Myelin Basic Protein (MBP) Kinase Assay (Radioactive)

This protocol is a generalized procedure for a radioactive LRRK2 kinase assay using MBP as a substrate.

Materials:

  • Recombinant LRRK2 enzyme (wild-type, mutants, or kinase-dead)

  • Myelin Basic Protein (MBP)

  • 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • ATP solution

  • [γ-³²P]ATP

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphor screen and imager

Procedure:

  • Reaction Preparation: On ice, prepare the kinase reaction mixture in a 1.5ml screw-cap tube. For a 50µl reaction, combine:

    • 10 nM LRRK2 enzyme

    • 0.5 µg/µl MBP

    • 5 µl of 10x Kinase Buffer

    • Make up to the final volume with water.

  • Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Stop Reaction: Terminate the reaction by adding Laemmli sample buffer.

  • Denaturation: Boil the samples at 95°C for 5 minutes.

  • Electrophoresis: Separate the proteins by running the samples on an SDS-PAGE gel.

  • Detection:

    • Dry the gel.

    • Expose the dried gel to a phosphor screen.

    • Image the screen to visualize the radiolabeled, phosphorylated MBP and any LRRK2 autophosphorylation.

MBP_Assay_Workflow Start Prepare Kinase Reaction Mix (LRRK2, MBP, Buffer) Add_Radiolabel Add [γ-³²P]ATP Start->Add_Radiolabel Incubate Incubate at 30°C (e.g., 60 min) Add_Radiolabel->Incubate Stop_Reaction Add Laemmli Buffer Incubate->Stop_Reaction Denature Boil at 95°C Stop_Reaction->Denature SDS_PAGE Separate Proteins via SDS-PAGE Denature->SDS_PAGE Detect Expose to Phosphor Screen and Image SDS_PAGE->Detect

References

Validating LRRK2 Kinase Activity: A Comparative Guide to Using LRRKtide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) is crucial for advancing our understanding of Parkinson's disease and developing novel therapeutics. LRRK2 is a large, multi-domain protein, and mutations within its kinase domain are significant genetic contributors to Parkinson's disease, often leading to a toxic gain-of-function through increased kinase activity.[1][2][3] Therefore, robust and reliable methods for quantifying this activity are paramount.

This guide provides an objective comparison of LRRKtide, a widely used synthetic peptide substrate, with other common methods for validating LRRK2 kinase activity. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

LRRK2 Substrates: A Performance Comparison

Several substrates are available to measure the kinase activity of LRRK2 in vitro. These range from generic protein substrates and artificial peptides to the more recently identified physiological substrates. The choice of substrate can significantly impact assay sensitivity, specificity, and physiological relevance.

This compound is a synthetic peptide whose sequence is derived from the ERM (ezrin, radixin, moesin) protein family, which LRRK2 can phosphorylate at a specific threonine residue.[4] While widely used, other substrates offer distinct advantages. Nictide, for instance, is an optimized peptide substrate with a significantly lower Michaelis constant (Km) and higher maximum reaction velocity (Vmax) compared to this compound, indicating greater efficiency and affinity.[5] Myelin Basic Protein (MBP) serves as a generic substrate, while Rab GTPases represent the true physiological targets of LRRK2.[6][7][8]

Below is a summary of quantitative data for comparing these key substrates.

SubstrateTypeLRRK2 VariantKm (μM)Vmax (units/mg or pmol/min/mg)Key Considerations
This compound Artificial PeptideWild-Type171 ± 20[9]1.92 ± 0.06[9]Widely used standard; lower affinity compared to Nictide.
G2019S Mutant257 ± 63[9]7.71 ± 0.95[9]Demonstrates increased activity with pathogenic mutant.
Nictide Optimized Artificial PeptideWild-Type~10[5]~26 units/mg (1.7x higher than this compound)[5]20-fold lower Km than this compound, making it a more efficient substrate.
Myelin Basic Protein (MBP) Generic ProteinNot specifiedNot specifiedNot specifiedA common, non-specific substrate for many kinases.[6][7]
Rab Proteins (e.g., Rab10) Physiological ProteinNot specifiedNot specifiedNot specifiedPhysiologically relevant, but assays can be more complex.[8] Pathogenic LRRK2 mutations can increase Rab phosphorylation 10-20 fold in vivo.[8]

Signaling Pathways and Experimental Workflow

To contextualize the validation assays, it is important to understand the LRRK2 signaling pathway and the general workflow of an in vitro kinase assay.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP_Binding GTP Binding to ROC Domain LRRK2 LRRK2 Kinase GTP_Binding->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Cytoskeletal Dynamics Rab_GTPases->Vesicular_Trafficking PD_Pathogenesis Parkinson's Disease Pathogenesis Vesicular_Trafficking->PD_Pathogenesis

LRRK2 Signaling Cascade

The diagram above illustrates a simplified LRRK2 signaling pathway. GTP binding to the ROC domain is essential for LRRK2's kinase activity.[8] Activated LRRK2 then phosphorylates a subset of Rab GTPase proteins, which are key regulators of vesicular trafficking. Dysregulation of this pathway due to pathogenic mutations is a central element in Parkinson's disease.

Kinase_Assay_Workflow Start Prepare_Reaction 1. Prepare Kinase Reaction Mix (Buffer, LRRK2 Enzyme, this compound) Start->Prepare_Reaction Initiate_Reaction 2. Initiate Reaction (Add ATP, e.g., [γ-33P]ATP) Prepare_Reaction->Initiate_Reaction Incubate 3. Incubate (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction 4. Stop Reaction & Separate (e.g., Add denaturing buffer) Incubate->Stop_Reaction Detect_Signal 5. Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Data_Analysis 6. Data Analysis (Quantify Signal) Detect_Signal->Data_Analysis End Data_Analysis->End

In Vitro LRRK2 Kinase Assay Workflow

This workflow outlines the fundamental steps for an in vitro kinase assay. The process involves combining the enzyme (LRRK2) and substrate (this compound) in a suitable buffer, initiating the phosphorylation reaction with ATP, stopping the reaction after a set time, and then detecting the phosphorylated substrate.

Experimental Protocols

Here we provide detailed methodologies for performing an LRRK2 kinase assay using this compound with both radioactive and non-radioactive detection methods.

Protocol 1: Radioactive [γ-³³P]ATP Filter Binding Assay

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto the substrate.

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • This compound peptide

  • Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10]

  • ATP solution

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • Phosphoric acid (75 mM)

  • Scintillation counter and fluid

Procedure:

  • Prepare Reaction Mix: On ice, prepare a master mix containing kinase buffer, recombinant LRRK2 (e.g., 10-25 nM final concentration), and this compound (concentration can be varied for kinetic studies, e.g., 200 µM).[9][10]

  • Initiate Reaction: Start the kinase reaction by adding a mix of ATP and [γ-³³P]ATP (e.g., 200 µM final ATP concentration, 1 µCi [γ-³³P]ATP per reaction).[10]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). Ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 papers multiple times (e.g., 3-4 times for 5-10 minutes each) in 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay

This method offers a safer, non-radioactive alternative by measuring the amount of ADP produced during the kinase reaction, which correlates directly with kinase activity.[11]

Materials:

  • Recombinant LRRK2 (Wild-Type or mutant)

  • This compound peptide

  • Kinase Buffer (as above, or as recommended by the assay kit)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 1 µl of test compound/inhibitor or vehicle (e.g., 5% DMSO).

    • 2 µl of LRRK2 enzyme in kinase buffer.

    • 2 µl of this compound/ATP mix in kinase buffer.[11]

  • Kinase Reaction: Incubate the plate at room temperature for a specified time, typically 60-120 minutes.[11]

  • Stop Reaction & ADP to ATP Conversion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the newly synthesized ADP back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Measurement: Record the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the LRRK2 kinase activity.

Conclusion

The validation of LRRK2 kinase activity is a critical step in both basic research and drug discovery for Parkinson's disease. While this compound remains a functional and widely adopted substrate, researchers should consider the specific needs of their experiments. For enhanced sensitivity and efficiency, Nictide presents a superior alternative.[5] For studies focused on cellular mechanisms, investigating the phosphorylation of physiological substrates like Rab10 is indispensable.[8][12] The choice between radioactive and non-radioactive assay formats depends on laboratory capabilities and safety considerations, with luminescent assays like ADP-Glo™ providing a robust and high-throughput-compatible option. By carefully selecting the appropriate substrate and detection method, researchers can generate reliable and meaningful data to propel the field forward.

References

Validating LRRK2 Activity: A Comparative Guide to LRRK2 Inhibitors in LRRKtide Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of Leucine-Rich Repeat Kinase 2 (LRRK2) kinase activity is a critical step in the study of Parkinson's disease and the development of novel therapeutics. LRRK2, a complex protein with both kinase and GTPase domains, has been genetically linked to both familial and sporadic forms of Parkinson's disease.[1][2][3][4] The G2019S mutation, which leads to enhanced kinase activity, is particularly prevalent, making LRRK2 an attractive target for therapeutic intervention.[5]

This guide provides a comprehensive overview of the use of LRRK2 inhibitors to validate the phosphorylation of LRRKtide, a well-established artificial substrate for measuring LRRK2 kinase activity.[1][6] We will delve into the LRRK2 signaling pathway, present a detailed experimental workflow, compare the efficacy of various inhibitors, and provide a foundational protocol for conducting this compound phosphorylation assays.

The LRRK2 Signaling Pathway: A Complex Network

LRRK2 is implicated in a multitude of cellular processes, including vesicular trafficking, autophagy, and the regulation of the cytoskeleton.[2][7][8][9] Its activity is modulated by upstream signals and results in the phosphorylation of downstream substrates, influencing cellular function. The precise mechanisms of LRRK2 signaling are still under active investigation, but a general framework has emerged.

Upstream, LRRK2 is thought to be regulated by membrane-associated proteins and phosphorylation events.[7] Downstream, hyperactivated LRRK2 can phosphorylate a number of substrates, including a subset of Rab GTPases, which are key regulators of vesicular transport.[6][10] The pathological effects of LRRK2 mutations are believed to be mediated, at least in part, through the dysregulation of these downstream pathways.

LRRK2_Signaling_Pathway cluster_LRRK2 LRRK2 Protein cluster_Downstream Cellular Processes Upstream Upstream Signals (e.g., Membrane Proteins, Phosphorylation) LRRK2 LRRK2 Upstream->LRRK2 GTPase_Domain GTPase Domain (ROC-COR) LRRK2->GTPase_Domain contains Kinase_Domain Kinase Domain LRRK2->Kinase_Domain contains Autophagy Autophagy LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton GTPase_Domain->Kinase_Domain regulates Downstream Downstream Effectors Kinase_Domain->Downstream phosphorylates Rab_GTPases Rab GTPases Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Autophagy->Neurodegeneration Cytoskeleton->Neurodegeneration

Figure 1: A simplified diagram of the LRRK2 signaling pathway.

A Comparative Look at LRRK2 Inhibitors

A variety of small molecule inhibitors have been developed to target the kinase activity of LRRK2. These inhibitors are invaluable tools for validating that the phosphorylation of this compound in an in vitro assay is indeed mediated by LRRK2. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several commonly used LRRK2 inhibitors.

InhibitorLRRK2 VariantIC50 (nM)Reference
LRRK2-IN-1Wild-Type13[3]
G2019S6[3]
SunitinibG2019S~19[5][11]
CrizotinibG2019S1000[11]
H-1152G2019S150[5]
Y-27632G2019S1000[5]
CZC-25146Wild-Type4.76[3]
G2019S6.87[3]
CZC-54252Wild-Type1.28[3]
G2019S1.85[3]
HG-10-102-01Wild-Type20.3[3]
G2019S3.2[3]

Experimental Validation: The this compound Phosphorylation Assay

The this compound phosphorylation assay is a robust method for quantifying the kinase activity of LRRK2 in vitro. The general workflow involves the incubation of recombinant LRRK2 with this compound and a phosphate donor (typically ATP), followed by the detection of phosphorylated this compound. The inclusion of a known LRRK2 inhibitor serves as a negative control to confirm the specificity of the reaction.

LRRKtide_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, LRRK2, this compound) Start->Prepare_Reaction Add_Inhibitor Add LRRK2 Inhibitor (for validation) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate Reaction (Add ATP) Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection of Phospho-LRRKtide Stop_Reaction->Detection Radiometric Radiometric (³²P or ³³P) Detection->Radiometric method Luminescence Luminescence (e.g., ADP-Glo™) Detection->Luminescence method Fluorescence Fluorescence (e.g., TR-FRET) Detection->Fluorescence method Analyze Data Analysis (Calculate % Inhibition) Radiometric->Analyze Luminescence->Analyze Fluorescence->Analyze End End Analyze->End

Figure 2: A generalized workflow for a this compound phosphorylation assay.
Detailed Experimental Protocol: Luminescence-Based Assay

This protocol is a generalized example for a luminescence-based LRRK2 kinase assay, such as the ADP-Glo™ Kinase Assay.[12]

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide substrate

  • LRRK2 Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

  • ATP

  • LRRK2 inhibitor (e.g., LRRK2-IN-1)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the LRRK2 inhibitor in DMSO. Create a dilution series to determine the IC50.

    • Dilute the LRRK2 enzyme and this compound substrate in Kinase Buffer to the desired working concentrations.

    • Prepare the ATP solution in Kinase Buffer.

  • Assay Setup:

    • In a 384-well plate, add 1 µl of the LRRK2 inhibitor dilution or DMSO (for the no-inhibitor control).

    • Add 2 µl of the LRRK2 enzyme solution to each well.

    • Add 2 µl of the this compound/ATP mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60-120 minutes.[12]

  • Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alternative Detection Methods:

  • Radiometric Assays: These assays utilize radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP).[5][13] After the kinase reaction, the phosphorylated this compound is separated from the free radiolabeled ATP, typically by spotting the reaction mixture onto P81 phosphocellulose paper, which binds the peptide.[5] The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.[14]

  • Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common fluorescence-based method.[15] In this type of assay, a fluorescently labeled antibody that specifically recognizes the phosphorylated this compound is used. When the antibody binds to the phosphorylated substrate, it brings a donor and an acceptor fluorophore into close proximity, resulting in a FRET signal that can be measured.

By employing a combination of a robust assay for this compound phosphorylation and a panel of well-characterized inhibitors, researchers can confidently validate LRRK2 kinase activity and accurately assess the potency of novel therapeutic compounds. This approach is fundamental to advancing our understanding of LRRK2's role in Parkinson's disease and accelerating the development of effective treatments.

References

LRRKtide Substrate Specificity: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase substrate is paramount for accurate assay development and inhibitor screening. This guide provides an objective comparison of the phosphorylation of LRRKtide by its primary target, Leucine-Rich Repeat Kinase 2 (LRRK2), and its cross-reactivity with at least one other kinase, Rho-associated coiled-coil containing protein kinase 2 (ROCK2). The experimental data and detailed protocols provided herein serve as a valuable resource for designing and interpreting kinase assays involving this compound.

This compound is a synthetic peptide substrate widely used to measure the kinase activity of LRRK2, a protein kinase implicated in the pathogenesis of Parkinson's disease. The sequence of this compound is derived from the phosphorylation site of the ERM (ezrin/radixin/moesin) protein family, which are known substrates of LRRK2.[1] While this compound is a valuable tool for studying LRRK2, it is crucial to characterize its specificity and potential for phosphorylation by other kinases to ensure the validity of experimental findings.

Quantitative Comparison of Kinase Activity on this compound

Experimental evidence demonstrates that while this compound is a robust substrate for LRRK2, it can also be phosphorylated by other kinases, notably ROCK2. A detailed kinetic analysis reveals differences in the efficiency of this compound phosphorylation by these two kinases.

KinasePeptide SubstrateKm (μM)Relative Vmax (%)
LRRK2 (G2019S)This compound~200100
ROCK2This compound~60050

Table 1: Comparison of the kinetic parameters of LRRK2 and ROCK2 for the this compound substrate. The G2019S mutant of LRRK2, which is associated with increased kinase activity, was used in this analysis. Vmax is presented as a percentage relative to LRRK2 (G2019S) for comparative purposes. Data sourced from Nichols et al., 2009.[2]

The data clearly indicate that LRRK2 has a higher affinity (lower Km) and a greater maximal velocity (Vmax) for this compound compared to ROCK2. This suggests that under equivalent concentrations of enzyme and substrate, LRRK2 will phosphorylate this compound more efficiently. However, the fact that ROCK2 can phosphorylate this compound is a critical consideration for researchers, especially when screening for LRRK2 inhibitors, as compounds that inhibit ROCK2 may appear as false positives. In fact, several small molecule inhibitors initially identified as ROCK inhibitors, such as Y-27632 and H-1152, have been shown to inhibit LRRK2 as well.[2]

LRRK2 Signaling Pathway and this compound Interaction

The following diagram illustrates a simplified signaling pathway involving LRRK2 and the role of this compound as an in vitro substrate to measure its kinase activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects cluster_assay In Vitro Kinase Assay Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation/ GTP Binding Rab GTPases Rab GTPases LRRK2_active->Rab GTPases Cytoskeletal\nDynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal\nDynamics Vesicular\nTrafficking Vesicular Trafficking LRRK2_active->Vesicular\nTrafficking This compound This compound (Substrate) LRRK2_active->this compound Phosphorylates LRRKtide_P Phospho-LRRKtide This compound->LRRKtide_P [γ-32P]ATP -> ADP

A simplified diagram of the LRRK2 signaling pathway and its in vitro assay using this compound.

Experimental Protocols

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is a standard method for measuring the kinase activity of LRRK2 or other kinases using this compound as a substrate and radiolabeled ATP.

Materials:

  • Recombinant active kinase (e.g., LRRK2, ROCK2)

  • This compound peptide substrate

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

  • ATP solution (10 mM)

  • [γ-³²P]ATP (10 μCi/μL)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.5% v/v)

  • Scintillation counter and vials

  • Ice

  • Water bath or incubator at 30°C

  • Microcentrifuge tubes

Procedure:

  • Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the kinase reaction buffer, the desired final concentration of this compound, and water.

  • Prepare the ATP Mix: In a separate tube, prepare the ATP mix by combining non-radiolabeled ATP and [γ-³²P]ATP to achieve the desired specific activity (e.g., 500-1000 cpm/pmol) and final concentration (e.g., 100 μM) in the final reaction volume.

  • Initiate the Reaction: Add the recombinant kinase to the master mix on ice. To start the reaction, add the ATP mix to the kinase/substrate mixture, vortex briefly, and transfer the tubes to a 30°C water bath.

  • Incubation: Incubate the reactions for a specific time (e.g., 20 minutes). The incubation time should be within the linear range of the assay, which should be determined empirically.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 μL) onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker containing 0.5% phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle stirring in a large volume of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse: Briefly rinse the P81 papers with acetone to aid in drying.

  • Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the cross-reactivity of a panel of kinases with this compound.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Panel Prepare Kinase Panel (e.g., 96-well format) Initiate_Reaction Add Master Mix to Kinase Panel Kinase Panel->Initiate_Reaction Substrate_ATP_Mix Prepare this compound and [γ-32P]ATP Master Mix Substrate_ATP_Mix->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot onto P81 Paper Incubate->Stop_Reaction Wash_Dry Wash and Dry P81 Paper Stop_Reaction->Wash_Dry Quantify Scintillation Counting Wash_Dry->Quantify Analyze Identify Positive 'Hits' (Phosphorylating Kinases) Quantify->Analyze

A workflow for screening a kinase panel for cross-reactivity with the this compound substrate.

Conclusion

This guide provides a focused comparison of this compound phosphorylation by its primary target LRRK2 and a known cross-reactive kinase, ROCK2. The quantitative data and detailed protocols are intended to assist researchers in the rigorous design and interpretation of their experiments. While this compound is a valuable and widely used substrate for LRRK2, acknowledging and accounting for its potential cross-reactivity is essential for generating accurate and reliable data in the fields of signal transduction research and drug discovery.

References

LRRKtide as a Substrate for LRRK1 vs. LRRK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Leucine-rich repeat kinases 1 and 2 (LRRK1 and LRRK2) are large, multi-domain proteins that play crucial roles in cellular trafficking and signaling. While they share a similar domain architecture, their substrate specificities and links to disease differ significantly. Mutations in LRRK2 are a major cause of familial and sporadic Parkinson's disease, making its kinase activity a key area of research.[1][2] LRRK1, on the other hand, is associated with bone diseases.[1] This guide provides a comparative analysis of LRRKtide, a well-known peptide substrate, in the context of LRRK1 and LRRK2 kinase activity, supported by experimental data and protocols.

This compound is a synthetic peptide derived from the moesin protein, a member of the ezrin-radixin-moesin (ERM) family that links the cytoskeleton to the plasma membrane.[3] It has been widely adopted as a model substrate for assaying the kinase activity of LRRK2.[4][5]

Comparative Kinase Activity

Experimental evidence strongly indicates that this compound is a specific and efficient substrate for LRRK2, whereas its phosphorylation by LRRK1 is minimal to negligible.[6] This stark difference in activity highlights the distinct substrate preferences of these two homologous kinases. While both LRRK1 and LRRK2 can bind ATP, structural differences, such as an extra loop in the LRRK1 kinase domain, may affect substrate binding and explain the observed divergence in kinase activity.[6]

Studies have shown that LRRK2 robustly phosphorylates this compound, and this activity is often enhanced by pathogenic mutations like G2019S.[6] In contrast, LRRK1 exhibits minimal autophosphorylation and fails to effectively phosphorylate this compound in the same assays.[6] While some commercial sources report a low specific activity for LRRK1 with this compound, this activity is significantly lower than that observed for LRRK2 under similar conditions.[7]

Recent research has further clarified that LRRK1 and LRRK2 have evolved to phosphorylate distinct subsets of Rab GTPase proteins, reinforcing the notion of their separate biological roles and substrate specificities.[8][9] LRRK1 preferentially phosphorylates Rab7A, while LRRK2 targets Rab8A and Rab10, substrates for which LRRK1 shows no significant activity.[9]

Quantitative Data Summary

The following table summarizes the kinetic parameters for LRRK1 and LRRK2 with this compound as a substrate, based on available data.

KinaseSubstrateApparent K_m (µM)V_max (pmol/min/mg)Specific Activity (nmol/min/mg)Notes
LRRK2 (Wild-Type) This compound171 ± 201.92 ± 0.06Not ReportedData from purified recombinant LRRK2.[6]
LRRK2 (G2019S Mutant) This compound257 ± 637.71 ± 0.95Not ReportedDemonstrates hyperactivity of the common pathogenic mutant.[6]
LRRK1 (Wild-Type) This compoundNot DeterminedNot Determined0.21Activity is very low compared to LRRK2.[6][7] Lack of robust activity has prevented detailed kinetic analysis in comparative studies.[6]

Experimental Protocols

Below is a generalized protocol for an in vitro kinase assay to measure the phosphorylation of this compound by LRRK1 or LRRK2. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10][11]

Materials:

  • Active LRRK1 or LRRK2 enzyme

  • This compound peptide substrate (e.g., 1 mg/mL stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ATP (e.g., 10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Reagent Preparation : Thaw all enzymes, substrates, and buffers on ice. Prepare the final Kinase Assay Buffer, ensuring to add fresh DTT.

  • Enzyme Dilution : Dilute the active LRRK1 or LRRK2 enzyme to the desired working concentration (e.g., 25 ng per reaction) in Kinase Dilution Buffer.

  • Substrate/ATP Mix : Prepare a mix containing the this compound substrate and ATP in the Kinase Assay Buffer. For kinetic studies, vary the concentration of this compound while keeping ATP constant (e.g., 10-100 µM).

  • Reaction Setup : In a 384-well plate, add the following to each well:

    • 1 µL of test compound or vehicle (e.g., 5% DMSO).

    • 2 µL of the diluted enzyme solution.

    • 2 µL of the Substrate/ATP mix to start the reaction.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).[10]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagent reagent step step final final A Dilute Enzyme (LRRK1 or LRRK2) C Combine Reagents in 384-well Plate A->C B Prepare Substrate/ATP Mix (this compound + ATP) B->C D Incubate at RT (60-120 min) C->D E Add ADP-Glo™ Reagent (Terminate Reaction) D->E F Add Kinase Detection Reagent (Generate Signal) E->F G Measure Luminescence F->G

Caption: Workflow for an in vitro LRRK kinase assay using this compound.

G cluster_lrrk2 LRRK2 Signaling cluster_lrrk1 LRRK1 Signaling kinase kinase substrate substrate pathway pathway no_activity no_activity LRRK2 LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates This compound This compound (Moesin-derived) LRRK2->this compound Phosphorylates (In Vitro) Vesicle_Trafficking Vesicle Trafficking Rab10->Vesicle_Trafficking LRRK1 LRRK1 LRRK1->this compound No significant phosphorylation Rab7A Rab7A LRRK1->Rab7A Phosphorylates Receptor_Trafficking Receptor Trafficking & Bone Homeostasis Rab7A->Receptor_Trafficking

Caption: Distinct substrate specificities of LRRK1 and LRRK2.

References

LRRK2 Peptide Substrates: A Kinetic Comparison of LRRKtide and Nictide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers in neurodegenerative disease and drug discovery.

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease.[1][2] The development of robust in vitro kinase assays is paramount for screening potential inhibitors and understanding the enzyme's function.[3] Central to these assays is the choice of a suitable substrate. This guide provides a kinetic comparison of the widely used LRRK2 peptide substrate, LRRKtide, with an optimized alternative, Nictide, supported by experimental data and protocols.

Kinetic Performance: this compound vs. Nictide

The efficiency of an enzyme's catalysis on a substrate is quantitatively described by the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_). K_m_ represents the substrate concentration at which the reaction rate is half of V_max_, with a lower K_m_ value indicating a higher affinity of the enzyme for the substrate.[4] V_max_ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[4]

A comparative analysis of the kinetic parameters for this compound and Nictide reveals significant differences in their performance as LRRK2 substrates. Nictide was developed as an improved substrate and demonstrates a markedly lower K_m_ and a higher V_max_ compared to this compound when assayed with the pathogenic G2019S mutant of LRRK2, indicating a much higher affinity and catalytic turnover.[1]

SubstrateLRRK2 VariantK_m_ (μM)V_max_ (units/mg)
This compoundG2019S20014
NictideG2019S1026
NictideWild-Type~10Lower than G2019S

Table 1: Kinetic comparison of this compound and Nictide with LRRK2. Data sourced from Nichols et al., 2009.[1]

The data clearly indicates that Nictide is a more efficient substrate for LRRK2 kinase assays, with a 20-fold lower K_m_ and a nearly 2-fold higher V_max_ than this compound when tested with the G2019S LRRK2 mutant.[1]

Beyond Peptides: Physiological Substrates

While peptide substrates like this compound and Nictide are invaluable for in vitro high-throughput screening, it is crucial to acknowledge the physiological substrates of LRRK2. A significant breakthrough in the field has been the identification of a subset of Rab GTPases as bona fide LRRK2 substrates, with Rab10 being a prominent example.[2][5] LRRK2 directly phosphorylates Rab10 at Threonine 73.[5] Pathogenic mutations in LRRK2, such as G2019S, have been shown to increase the phosphorylation of Rab10 in various cellular and tissue models.[5] While detailed kinetic parameters for Rab proteins comparable to those of peptide substrates are still being extensively researched, their physiological relevance makes them essential tools for validating findings from peptide-based assays.

Experimental Protocols

Reproducible and reliable data is contingent on meticulously executed experimental protocols. Below is a standard protocol for an in vitro LRRK2 kinase assay using a peptide substrate.

LRRK2 Kinase Assay Protocol (Radiometric)

This protocol is adapted from methodologies described in the literature.[1]

1. Reagents:

  • Kinase Buffer: 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM MgCl₂.

  • Enzyme: Recombinant GST-LRRK2 (e.g., G2019S mutant), final concentration ~8 nM.

  • Substrate: this compound or Nictide peptide, at varying concentrations for kinetic analysis.

  • ATP: 0.1 mM [γ-³²P]ATP (~500-1000 cpm/pmol).

  • Reaction Stop Solution: Laemmli sample buffer.

2. Procedure:

  • Prepare a reaction mixture in a total volume of 40 µl.

  • Add the kinase buffer, the peptide substrate at the desired concentration, and the recombinant LRRK2 enzyme to a microfuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture for 15 minutes at 30°C.

  • Terminate the reaction by adding Laemmli sample buffer.

  • Resolve the reaction products by SDS-PAGE.

  • Visualize and quantify the phosphorylated peptide using autoradiography.

Note: For non-radiometric assays, alternative detection methods such as luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) can be employed.[6]

LRRK2 Signaling and Assay Workflow

To visualize the central role of LRRK2 and the workflow of a typical kinase assay, the following diagrams are provided.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects GTP GTP LRRK2_inactive LRRK2 (GDP-bound) Inactive GTP->LRRK2_inactive GEF GDP GDP GDP->LRRK2_inactive LRRK2_active LRRK2 (GTP-bound) Active LRRK2_inactive->LRRK2_active LRRK2_active->GDP GAP LRRK2_active->LRRK2_active Rab10 Rab10 LRRK2_active->Rab10 Kinase Activity pRab10 p-Rab10 Rab10->pRab10 Vesicular_Transport Vesicular Transport Cytoskeletal Dynamics pRab10->Vesicular_Transport

Caption: LRRK2 activation and downstream signaling pathway.

Kinase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, LRRK2, Substrate) Start->Prepare_Mix Add_ATP Initiate with [γ-³²P]ATP Prepare_Mix->Add_ATP Incubate Incubate (30°C, 15 min) Add_ATP->Incubate Stop_Reaction Stop Reaction (Laemmli Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography & Quantification SDS_PAGE->Autoradiography End End Autoradiography->End

Caption: A typical workflow for an in vitro LRRK2 kinase assay.

References

Unveiling Cellular LRRK2 Activity: A Comparative Guide to LRRKtide and Rab10 Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately measuring the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) is paramount for advancing our understanding of Parkinson's disease and developing effective therapeutics. This guide provides a comprehensive comparison of two prominent methods for assessing cellular LRRK2 activity: the direct phosphorylation of the synthetic peptide LRRKtide and the indirect measurement of the phosphorylation of the endogenous substrate Rab10.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, with increased LRRK2 kinase activity being a key pathogenic feature.[1][2] Consequently, robust and reliable assays to quantify this activity are crucial for both basic research and clinical drug development. This guide delves into the experimental details, presents comparative data, and visualizes the underlying pathways and workflows to aid researchers in selecting the most appropriate assay for their specific needs.

At a Glance: Comparing this compound and Rab10 Phosphorylation Assays

FeatureThis compound Phosphorylation AssayRab10 Phosphorylation Assay
Assay Type In vitro kinase assayCellular-based assay
Substrate Synthetic peptide (this compound)Endogenous protein (Rab10)
Readout Direct measure of LRRK2 kinase activityIndirect measure of cellular LRRK2 activity
Throughput High-throughput adaptable (e.g., ELISA, ADP-Glo)Lower to medium throughput (e.g., Western blot, Phos-tag™)
Physiological Relevance Lower, as it uses an artificial substrateHigher, as it measures a known physiological substrate
Advantages Controlled environment, direct measurement of enzyme kinetics.[3]Reflects the cellular environment and regulatory factors.
Disadvantages May not fully recapitulate cellular activity due to the absence of endogenous regulators.Can be influenced by other kinases and cellular phosphatases.

Deep Dive: Quantitative Comparison of LRRK2 Activity

The choice of assay can significantly impact the interpretation of LRRK2 kinase activity, especially when studying pathogenic mutations. The following table summarizes key quantitative findings from studies comparing wild-type (WT) LRRK2 with the common pathogenic G2019S mutation.

AssayLRRK2 VariantKey Quantitative FindingReference
This compound Phosphorylation G2019S vs. WT~1.5 to 2-fold increase in kinase activity.[4]
Rab10 Phosphorylation (pT73) G2019S vs. WT~1.5 to 2-fold increase in phosphorylation in mouse astrocytes and PBMCs from human carriers.[4][5]
Rab10 Phosphorylation (pT73) R1441G vs. WTSignificant increase in phosphorylation in neutrophils.[6]

These findings highlight that while both this compound and Rab10 phosphorylation assays can detect the hyper-activity of LRRK2 mutants, the cellular Rab10 phosphorylation assay provides a more physiologically relevant context.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows, the following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and the experimental procedures for both assay types.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation (Activation/Regulation) Phosphatases (e.g., PP1) Phosphatases (e.g., PP1) Phosphatases (e.g., PP1)->LRRK2 Dephosphorylation (Inactivation/Regulation) Rab_GTPases Rab GTPases (e.g., Rab10, Rab8a) LRRK2->Rab_GTPases Phosphorylation Other_Substrates Other Substrates LRRK2->Other_Substrates Phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Other_Substrates->Cytoskeletal_Dynamics

Caption: LRRK2 Signaling Pathway.

Experimental_Workflows cluster_this compound This compound Phosphorylation Assay (In Vitro) cluster_rab10 Rab10 Phosphorylation Assay (Cellular) L_Start Start L_Purify Purify Recombinant LRRK2 Protein L_Start->L_Purify L_Incubate Incubate LRRK2 with This compound, ATP, and buffer L_Purify->L_Incubate L_Detect Detect Phosphorylated This compound (e.g., ELISA, ADP-Glo) L_Incubate->L_Detect L_End End L_Detect->L_End R_Start Start R_Culture Culture Cells Expressing Endogenous or Overexpressed LRRK2 R_Start->R_Culture R_Lyse Lyse Cells R_Culture->R_Lyse R_Separate Separate Proteins (e.g., SDS-PAGE) R_Lyse->R_Separate R_Detect Detect Phosphorylated Rab10 (e.g., Western Blot with phospho-specific antibody) R_Separate->R_Detect R_End End R_Detect->R_End

Caption: Experimental Workflows for LRRK2 Activity Assays.

Experimental Protocols

In Vitro LRRK2 Kinase Assay using this compound

This protocol is adapted from commercially available kits and published literature.[7][8]

1. Reagents and Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7]

  • ATP solution

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the LRRK2 enzyme in Kinase Assay Buffer.

  • Prepare a substrate/ATP mixture containing this compound and ATP in Kinase Assay Buffer.

  • In a 384-well plate, add 2 µl of the diluted LRRK2 enzyme.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for a specified time (e.g., 120 minutes).[7]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]

  • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Rab10 Phosphorylation Assay

This protocol is based on the Phos-tag™ SDS-PAGE method.[9][10]

1. Reagents and Materials:

  • Cell culture reagents

  • Cell lysis buffer

  • Phos-tag™ AAL-107

  • MnCl₂ solution

  • SDS-PAGE reagents

  • Transfer buffer

  • Blocking buffer

  • Primary antibody against Rab10

  • Phospho-specific primary antibody against pT73-Rab10

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Procedure:

  • Culture cells (e.g., HEK293T, A549, or primary neurons) expressing LRRK2.

  • Lyse the cells on ice and collect the cell lysates.

  • Determine the protein concentration of the lysates.

  • Prepare SDS-PAGE gels containing Phos-tag™ acrylamide and MnCl₂. The Phos-tag™ specifically retards the mobility of phosphorylated proteins.

  • Load equal amounts of protein from each sample onto the gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against total Rab10 or phospho-T73 Rab10.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system. The band shift or the signal from the phospho-specific antibody indicates the level of Rab10 phosphorylation.

Conclusion

Both this compound phosphorylation and Rab10 phosphorylation assays are valuable tools for assessing LRRK2 kinase activity. The choice between them depends on the specific research question. The in vitro this compound assay offers a direct, high-throughput method ideal for screening potential LRRK2 inhibitors. In contrast, the cellular Rab10 phosphorylation assay provides a more physiologically relevant measure of LRRK2 activity within its natural cellular context, making it well-suited for validating findings from in vitro screens and for studying the cellular consequences of LRRK2 activation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to advance the field of Parkinson's disease research and therapy.

References

Safety Operating Guide

Essential Guide to LRRKtide: Safe Handling and Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety protocols and detailed disposal procedures for LRRKtide, a key peptide substrate in kinase research. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility in the laboratory.

This compound Properties and Safety Data

This compound is a synthetic peptide used as a substrate for the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease.[1][2] Understanding its physical and chemical properties is the first step toward safe handling and disposal.

PropertyValueSource
Appearance Lyophilized powder[3]
Purity >95%[3]
Molecular Formula C₈₀H₁₃₈N₂₆O₂₀N/A
CAS Number 1071466-49-3[4]
Storage Temperature -20°C to -80°C[3][4][5]
Stability 1 year at -20°C from date of shipment[3]
GHS Classification Not a dangerous substance according to GHS[3]
Potential Health Effects May be harmful if inhaled or swallowed; may cause eye irritation[3][6]

Experimental Protocol: In Vitro LRRK2 Kinase Assay

To provide context for the generation of this compound waste, a typical experimental protocol for an in vitro LRRK2 kinase assay is outlined below. This procedure is a common application for this compound and results in waste that requires proper disposal.

Objective: To measure the kinase activity of LRRK2 by quantifying the phosphorylation of this compound.

Materials:

  • Recombinant LRRK2 enzyme

  • This compound peptide substrate

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled)

  • Stop solution (e.g., EDTA)

  • Phosphorylation detection reagents/equipment

Procedure:

  • Prepare Reagents: Reconstitute lyophilized this compound in an appropriate buffer (e.g., sterile distilled water) to create a stock solution. Prepare dilutions of LRRK2 enzyme and ATP in kinase assay buffer.

  • Kinase Reaction: In a microplate, combine the LRRK2 enzyme, this compound substrate, and kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at the optimal temperature (e.g., 30°C) for a specified time.

  • Terminate Reaction: Stop the reaction by adding a stop solution.

  • Detect Phosphorylation: Quantify the amount of phosphorylated this compound using an appropriate detection method (e.g., autoradiography for radiolabeled ATP, or specific antibodies for non-radiolabeled methods).

Proper Disposal Procedures for this compound Waste

The following step-by-step guide provides a general framework for the proper disposal of this compound and associated waste. Note: Always consult and adhere to your institution's specific chemical hygiene plan and local regulations.

Step 1: Segregation of Waste

Proper segregation at the point of generation is critical.

  • Solid this compound Waste: Unused or expired lyophilized this compound powder, and any materials used to clean up spills (e.g., absorbent pads).

  • Liquid this compound Waste: Unused this compound solutions, and aqueous waste from kinase assays.

  • Sharps: Needles, pipette tips, and any other contaminated sharp objects.

  • Contaminated Labware: Microplates, tubes, and gloves that have come into contact with this compound.

Step 2: Waste Containment and Labeling

  • Solid and Liquid Waste:

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," "this compound Waste," the chemical composition, and the date of accumulation.

  • Sharps Waste:

    • Place all sharps in a designated, puncture-resistant sharps container.

  • General Contaminated Labware:

    • Dispose of in a biohazard bag or a designated container for chemically contaminated waste, as per institutional guidelines.

Step 3: Neutralization and Deactivation (If Applicable)

For many non-hazardous peptides like this compound, specific neutralization is not required. However, if the experimental protocol involves other hazardous substances (e.g., radioactive materials, strong acids/bases), those must be neutralized or deactivated according to established protocols before disposal.

Step 4: Storage Pending Disposal

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is clearly marked with appropriate hazard signs.

Step 5: Final Disposal

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound waste down the drain or in the regular trash.[7]

Visualizing Laboratory Workflows

LRRK2_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_disposal Disposal Reagents Prepare Reagents (this compound, LRRK2, ATP) Reaction Combine & Incubate (Enzyme + Substrate + ATP) Reagents->Reaction Add to plate Termination Terminate Reaction Reaction->Termination Add stop solution Detection Detect Phosphorylation Termination->Detection Measure signal Disposal Dispose of Waste Detection->Disposal Collect waste

Caption: Logical steps for the proper disposal of this compound laboratory waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.